Product packaging for Methyl homoserinate(Cat. No.:)

Methyl homoserinate

Cat. No.: B15315554
M. Wt: 133.15 g/mol
InChI Key: QDMZCBABQCORRW-UHFFFAOYSA-N
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Description

Methyl homoserinate is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3 B15315554 Methyl homoserinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMZCBABQCORRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl homoserinate, the methyl ester of the amino acid homoserine, is a molecule of significant interest in various scientific domains, particularly in the study of amino acid metabolism and as a potential building block in synthetic chemistry. Homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine. The esterification to this compound modifies its chemical properties, influencing its reactivity and potential applications in drug development and biochemical research. This guide provides a comprehensive overview of the known chemical properties of this compound, details relevant experimental protocols, and explores its role in biological pathways.

Core Chemical Properties

While extensive experimental data for the free amine of methyl L-homoserinate is not widely available in public databases, its fundamental properties can be summarized. The hydrochloride salt and N-Boc protected forms are more commonly documented due to their stability and use in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl L-Homoserinate and its Derivatives

PropertyMethyl L-Homoserinate (Free Amine)L-Homoserine Methyl Ester HydrochlorideN-Boc-L-homoserine Methyl Ester
CAS Number 210772-73-9943654-96-4[1]120042-11-7
Molecular Formula C₅H₁₁NO₃C₅H₁₁NO₃·HCl[1]C₁₀H₁₉NO₅
Molecular Weight 133.15 g/mol 169.61 g/mol [1]233.26 g/mol
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not available364.6±37.0 °C (Predicted)
Solubility Data not availableData not availableData not available

Note: The lack of publicly available experimental data for the melting and boiling points of the free amine and its hydrochloride salt is a significant gap in the current body of knowledge.

Experimental Protocols

Synthesis of Amino Acid Methyl Esters

A general and convenient method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is applicable to a wide range of amino acids and can be adapted for the synthesis of this compound from L-homoserine.

General Protocol for Esterification:

  • To a solution of the amino acid (1 equivalent) in methanol, add chlorotrimethylsilane (2 equivalents) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain the pure amino acid methyl ester hydrochloride. To obtain the free amine, a subsequent neutralization step with a base would be required, followed by extraction and purification, potentially using column chromatography on silica gel.

Spectral Data

Detailed experimental spectral data for methyl L-homoserinate is scarce. However, data for the parent compound, L-homoserine, can provide a basis for predicting the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR of Methyl L-Homoserinate: Based on the structure, the following proton signals would be expected:

  • A singlet for the methyl ester protons (-OCH₃).

  • A multiplet for the alpha-proton (-CH(NH₂)-).

  • Multiplets for the beta and gamma protons of the ethyl side chain (-CH₂-CH₂OH).

  • A broad singlet for the amine protons (-NH₂) and a triplet for the hydroxyl proton (-OH), which may exchange with deuterium in deuterated solvents.

¹³C NMR Data for L-Homoserine: The following chemical shifts have been reported for L-homoserine in water at pH 7.00:

  • 177.15 ppm (C=O)

  • 61.44 ppm (Cγ-OH)

  • 56.25 ppm (Cα-NH₂)

  • 35.01 ppm (Cβ)[2]

For this compound, the carbonyl carbon would shift slightly, and an additional peak for the methyl ester carbon would appear around 50-55 ppm.

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns for amino acid methyl esters include the loss of the methoxycarbonyl group (-COOCH₃, 59 u) and cleavage of the Cα-Cβ bond.

Role in Biological Pathways

Homoserine is a critical intermediate in the biosynthesis of methionine and threonine in bacteria and plants. The pathway begins with the phosphorylation of aspartate and proceeds through several enzymatic steps to produce homoserine.

Methionine Biosynthesis Pathway: Homoserine is activated by either phosphorylation (catalyzed by homoserine kinase) to form O-phospho-L-homoserine or succinylation (catalyzed by homoserine O-succinyltransferase) to form O-succinyl-L-homoserine. These activated intermediates then react with cysteine to form cystathionine, which is subsequently cleaved to yield homocysteine. The final step is the methylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase.

While this compound is not a direct intermediate in the canonical methionine or threonine biosynthesis pathways, its formation could occur through enzymatic or non-enzymatic esterification of homoserine. The presence of this compound could potentially influence these pathways by acting as a competitive inhibitor for enzymes that recognize homoserine or its activated forms. Further research is needed to elucidate any specific role of this compound in cellular signaling or metabolism.

Methionine_Biosynthesis cluster_activation Activation of Homoserine Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Phospho_L_homoserine O_Phospho_L_homoserine Homoserine->O_Phospho_L_homoserine Homoserine kinase O_Succinyl_L_homoserine O_Succinyl_L_homoserine Homoserine->O_Succinyl_L_homoserine Homoserine O- succinyltransferase Threonine Threonine O_Phospho_L_homoserine->Threonine Threonine synthase Cystathionine Cystathionine O_Succinyl_L_homoserine->Cystathionine Cystathionine γ-synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Homoserine L-Homoserine Reaction Esterification Reaction Homoserine->Reaction Reagents Methanol, TMSCl Reagents->Reaction Crude_Product Crude this compound HCl Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_HCl_Salt Pure this compound HCl Recrystallization->Pure_HCl_Salt Neutralization Neutralization Pure_HCl_Salt->Neutralization Extraction Extraction & Purification Neutralization->Extraction Pure_Free_Amine Pure this compound Extraction->Pure_Free_Amine NMR NMR Spectroscopy (¹H, ¹³C) Pure_Free_Amine->NMR MS Mass Spectrometry Pure_Free_Amine->MS Physical_Properties Melting Point, Boiling Point, Solubility Testing Pure_Free_Amine->Physical_Properties

References

Synthesis of Methyl Homoserinate from Homoserine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of methyl homoserinate from its precursor, L-homoserine. The primary method detailed is the Fischer-Speier esterification, a direct and efficient approach for the preparation of amino acid esters. This document outlines the underlying chemical principles, provides a detailed experimental protocol, and presents relevant quantitative data. Additionally, a common alternative strategy involving N-protection is discussed. The guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who require this compound as a building block or intermediate.

Introduction

L-homoserine is a non-proteinogenic α-amino acid that serves as a key intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine.[1] Its methyl ester, this compound, is a valuable chiral building block in the synthesis of various organic molecules, including pharmaceuticals and natural product analogues. The esterification of the carboxylic acid group of homoserine enhances its utility in peptide synthesis and other coupling reactions by protecting the carboxyl group and increasing its solubility in organic solvents.

This guide focuses on the practical synthesis of this compound, providing detailed methodologies and expected outcomes to facilitate its preparation in a laboratory setting.

Synthesis Methodologies

The most direct and widely used method for the synthesis of this compound is the Fischer-Speier esterification. An alternative approach involves the use of a protecting group for the amine functionality prior to esterification.

Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4] In the case of this compound synthesis, L-homoserine is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, such as hydrochloric acid or sulfuric acid, is used to catalyze the reaction. The equilibrium of the reaction is driven towards the product side by the large excess of methanol.

A convenient method for generating the acid catalyst in situ is the use of trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂) with methanol.[5] These reagents react with methanol to produce hydrochloric acid, which then catalyzes the esterification. This approach is often preferred due to the milder reaction conditions and good to excellent yields.[5]

Reaction Scheme:

L-Homoserine + CH₃OH (excess) --(H⁺ catalyst)--> L-Methyl Homoserinate Hydrochloride + H₂O

N-Protection Strategy

An alternative route to this compound involves the protection of the amino group prior to esterification. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The N-Boc protected homoserine can then be esterified using a variety of reagents, such as methyl iodide in the presence of a base. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired methyl homoserine ester, typically as a salt (e.g., hydrochloride or tosylate).[6][7] This method is particularly useful when side reactions involving the amino group are a concern.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of L-methyl homoserinate hydrochloride via a Fischer esterification reaction using thionyl chloride as the acid catalyst source.

Synthesis of L-Methyl Homoserinate Hydrochloride

Materials:

  • L-Homoserine

  • Anhydrous Methanol (CH₃OH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether ((C₂H₅)₂O)

  • Argon or Nitrogen gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-homoserine (e.g., 10.0 g, 83.9 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath under an inert atmosphere (argon or nitrogen). Slowly add thionyl chloride (e.g., 7.3 mL, 100.7 mmol) dropwise to the stirred suspension over a period of 30 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The suspension should gradually become a clear solution.

  • Work-up: After the reaction is complete, cool the solution to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Isolation of Product: To the resulting oil or solid, add diethyl ether (100 mL) and stir vigorously. The product, L-methyl homoserinate hydrochloride, will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of diethyl ether (25 mL each) to remove any residual impurities.

  • Drying: Dry the purified L-methyl homoserinate hydrochloride under vacuum to a constant weight.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of L-methyl homoserinate hydrochloride via the described protocol.

ParameterValue
Starting Material L-Homoserine
Reagents Methanol, Thionyl Chloride
Product L-Methyl Homoserinate Hydrochloride
Typical Yield 85-95%
Purity (by NMR) >98%
Reaction Time 3-4 hours at reflux
Reaction Temperature Reflux temperature of methanol (~65 °C)
Appearance White crystalline solid

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Synthesis_Pathway Homoserine L-Homoserine reaction_center + Homoserine->reaction_center Methanol Methanol (CH3OH) Methanol->reaction_center SOCl2 Thionyl Chloride (SOCl2) HCl HCl (catalyst) SOCl2->HCl reacts with excess CH3OH to form HCl->reaction_center  catalyzes MethylHomoserinate L-Methyl Homoserinate Hydrochloride Water Water (H2O) reaction_center->MethylHomoserinate reaction_center->Water

Caption: Chemical pathway for the synthesis of L-methyl homoserinate.

Experimental_Workflow start Start: Suspend L-Homoserine in Methanol add_socl2 Cool to 0°C and add Thionyl Chloride start->add_socl2 reflux Reflux for 3-4 hours add_socl2->reflux evaporate Remove Methanol (Rotary Evaporation) reflux->evaporate precipitate Add Diethyl Ether to precipitate product evaporate->precipitate filter Filter the solid product precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under vacuum wash->dry end End: Purified L-Methyl Homoserinate Hydrochloride dry->end

Caption: Experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from L-homoserine using Fischer-Speier esterification. The method is robust, high-yielding, and utilizes readily available reagents. The provided experimental details, quantitative data, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully prepare this valuable chiral intermediate for their research and development endeavors.

References

A Technical Guide to (S)-Methyl Homoserinate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of (S)-methyl homoserinate, also known as methyl (2S)-2-amino-4-hydroxybutanoate. It serves as a comprehensive resource covering the compound's structural and physicochemical properties, a detailed experimental protocol for its synthesis, and expected analytical characterizations. This guide is intended for professionals in chemical research and drug development who may use this compound as a chiral building block or synthetic intermediate.

Chemical Identity and Structural Formula

(S)-Methyl homoserinate is the methyl ester of the non-proteinogenic amino acid L-homoserine. The presence of a chiral center at the C2 position, along with primary amine and primary alcohol functional groups, makes it a versatile synthon in organic chemistry, particularly in the synthesis of peptide analogs and other complex molecules.

The structural formula is presented below:

Structural formula of L-Homoserine, the precursor to (S)-methyl homoserinate. The image shows the carboxylic acid, which is esterified to a methyl group in the target compound.
Figure 1. Structure of L-Homoserine, the parent amino acid. In (S)-methyl homoserinate, the carboxylic acid group (-COOH) is replaced by a methyl ester group (-COOCH₃).
Chemical Identifiers

A summary of key identifiers for (S)-methyl homoserinate and its common hydrochloride salt is provided in the table below.

IdentifierValueSource
IUPAC Name methyl (2S)-2-amino-4-hydroxybutanoate-
Molecular Formula C₅H₁₁NO₃[1]
Molecular Weight 133.15 g/mol (Free Amine) 169.61 g/mol (HCl Salt)[1]
CAS Number 210772-73-9 (Free Amine) 943654-96-4 (HCl Salt)[2]
Canonical SMILES COC(=O)C(CCN)O[3]
InChI (HCl Salt) InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1[1]
InChIKey (HCl Salt) NDBQJIBNNUJNHA-DFWYDOINSA-N

Physicochemical Properties

While extensive experimental data for the pure, free amine form of (S)-methyl homoserinate is not widely published, the properties of its more stable hydrochloride salt can be inferred from available literature and data on analogous compounds.

PropertyExpected Value / ObservationNotes
Appearance White to off-white solid or powder.Based on typical properties of amino acid ester salts.
Melting Point (°C) Not reported.For comparison, the related L-Serine methyl ester hydrochloride has a melting point of 163 °C (decomposes).
Boiling Point (°C) Not applicable.Expected to decompose upon heating before boiling.
Solubility Soluble in water and methanol.Typical for polar, low molecular weight amine salts.
Optical Rotation [α] Not reported.The precursor, L-homoserine hydrochloride, has a specific rotation [α] of -8.5° (c=2, H₂O)[4]. The methyl ester is expected to have a different but also levorotatory value.

Synthesis Experimental Protocol

(S)-Methyl homoserinate is most commonly prepared as its hydrochloride salt via the direct esterification of L-homoserine. The following protocol is adapted from a general and highly efficient method for the synthesis of amino acid methyl esters using trimethylchlorosilane (TMSCl) in methanol[5]. This method avoids the use of corrosive HCl gas and proceeds under mild conditions.

General Procedure: Esterification of L-Homoserine

Materials:

  • L-Homoserine (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq), freshly distilled

Procedure:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add L-homoserine (1.0 eq).

  • Add anhydrous methanol to the flask to form a suspension (approx. 10 mL of MeOH per gram of L-homoserine).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add trimethylchlorosilane (2.0 eq) to the stirred suspension over 10-15 minutes. The reaction is exothermic, and the temperature should be maintained below 20 °C.

  • After the addition of TMSCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting crude product, L-homoserine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.

Analytical Characterization and Expected Spectral Data

¹H NMR Spectroscopy (Proton NMR)

The expected proton NMR spectrum (in a solvent like D₂O or MeOD) will show distinct signals corresponding to the different protons in the molecule.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
-OCH₃ (Ester)3.7 - 3.8Singlet (s)Characteristic region for methyl esters.
-CH -NH₂ (α-proton)3.8 - 4.1Triplet (t)Coupled to the adjacent CH₂ group.
-CH₂ -CH- (β-protons)1.9 - 2.2Multiplet (m)Diastereotopic protons coupled to both the α-proton and the γ-protons.
-CH₂ -OH (γ-protons)3.6 - 3.7Triplet (t)Coupled to the adjacent β-CH₂ group.
¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show five distinct signals for each of the carbon atoms in the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
-OCH₃ (Ester)52 - 54Typical for a methyl ester carbon.
C =O (Ester Carbonyl)170 - 175Characteristic downfield shift for an ester carbonyl.
-C H-NH₂ (α-carbon)55 - 58The carbon atom at the chiral center.
-C H₂-CH- (β-carbon)33 - 36Aliphatic methylene carbon.
-C H₂-OH (γ-carbon)58 - 61Aliphatic methylene carbon attached to the hydroxyl group.
Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the primary amine, primary alcohol, and ester functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H Stretch (Alcohol)3200 - 3500 (broad)Stretching vibration of the hydroxyl group.
N-H Stretch (Amine)3200 - 3400 (medium)Stretching vibrations of the primary amine.
C-H Stretch (Aliphatic)2850 - 3000Stretching of sp³ C-H bonds.
C=O Stretch (Ester)1735 - 1750 (strong)Strong, sharp absorption characteristic of the ester carbonyl.
C-O Stretch (Ester/Alcohol)1050 - 1250Stretching vibrations of the C-O single bonds.
Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

IonExpected m/zNotes
[M+H]⁺134.08Calculated for C₅H₁₂NO₃⁺. High-resolution mass spectrometry should confirm the elemental composition.
FragmentationVariousCommon fragmentation pathways would include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and water (-H₂O).

Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the laboratory-scale synthesis and subsequent characterization of (S)-methyl homoserinate hydrochloride, ensuring purity and structural confirmation.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product cluster_analysis Characterization L_Homoserine L-Homoserine Esterification Esterification Reaction (0°C to RT, 12-24h) L_Homoserine->Esterification Reagents MeOH, TMSCl Reagents->Esterification Evaporation Rotary Evaporation Esterification->Evaporation Quench & Concentrate Recrystallization Recrystallization (MeOH/Ether) Evaporation->Recrystallization Crude Product Product (S)-Methyl Homoserinate HCl (White Solid) Recrystallization->Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Analysis MS Mass Spectrometry (HRMS) Product->MS Analysis IR IR Spectroscopy Product->IR Analysis Optical Polarimetry ([α]) Product->Optical Analysis

Diagram 1. Synthetic and analytical workflow for (S)-methyl homoserinate HCl.

Applications and Relevance

(S)-Methyl homoserinate is primarily used as a chiral building block in organic synthesis. Its bifunctional nature (amine and alcohol) allows for differential protection and subsequent elaboration into more complex structures. It is a key intermediate in the synthesis of:

  • Modified Peptides: Incorporation into peptide chains to introduce non-natural side chains.

  • Lactone Derivatives: The side chain can be cyclized to form homoserine lactone derivatives, which are important in quorum sensing research.

  • Pharmaceutical Intermediates: Serves as a precursor for various chiral molecules in drug discovery pipelines.

This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize (S)-methyl homoserinate in their work.

References

The Pivotal Role of Methyl Homoserinate Derivatives in Cellular Communication and as Therapeutic Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl homoserinate derivatives, particularly N-acyl homoserine lactones (AHLs), are at the forefront of research into bacterial communication and pathogenesis. These molecules are key players in quorum sensing (QS), a cell-density-dependent signaling system that orchestrates a variety of collective behaviors in bacteria, including biofilm formation and virulence factor production. This technical guide provides a comprehensive overview of the biological significance of this compound derivatives, with a focus on their role as modulators of QS pathways. We delve into the quantitative data on their activity, detailed experimental methodologies for their study, and the signaling cascades they influence. This document serves as a critical resource for researchers and drug development professionals seeking to understand and exploit these pathways for novel therapeutic interventions.

Introduction: The Significance of this compound Derivatives

Homoserine, a non-proteinogenic amino acid, serves as a precursor to a class of signaling molecules with profound biological implications. When methylated and acylated, homoserine is transformed into N-acyl homoserine lactones (AHLs), the primary signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. QS allows bacteria to coordinate gene expression in response to population density, enabling them to function as multicellular entities. This coordinated behavior is critical for their survival and virulence, making the study of AHLs and other this compound derivatives a fertile ground for the discovery of novel anti-infective agents.

The core structure of these signaling molecules consists of a homoserine lactone ring attached to an acyl side chain. The length and modification of this acyl chain confer specificity to the signal, allowing for intricate communication networks within and between bacterial species. Understanding the biological role of these derivatives is paramount for developing strategies to disrupt bacterial communication and, consequently, their pathogenicity.

Biological Role: Modulators of Quorum Sensing

The primary biological function of N-acyl homoserine lactone derivatives is to act as autoinducers in bacterial quorum sensing. This process is best exemplified by the LuxI/LuxR-type systems, which are integral to the regulation of gene expression in a wide array of proteobacteria[1][2].

The fundamental mechanism of AHL-mediated quorum sensing involves:

  • Synthesis of AHLs: AHLs are synthesized by enzymes belonging to the LuxI family of AHL synthases[2].

  • Diffusion and Accumulation: As the bacterial population density increases, the concentration of secreted AHLs in the environment rises.

  • Receptor Binding: Once a threshold concentration is reached, AHLs diffuse back into the bacterial cells and bind to their cognate cytoplasmic receptors, which are typically members of the LuxR family of transcriptional regulators[1].

  • Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription[1]. This leads to a coordinated change in the expression of genes often associated with virulence, biofilm formation, and secondary metabolite production[3].

Derivatives of this compound can act as both agonists and antagonists of these QS systems. Modifications to the acyl chain or the homoserine lactone ring can significantly alter their binding affinity to LuxR-type receptors and their ability to modulate the activity of LuxI-type synthases[4]. This provides a powerful avenue for the development of synthetic molecules that can either mimic or inhibit natural QS signals, offering a strategy to control bacterial behavior.

Quantitative Data on Biological Activity

The biological activity of this compound derivatives is typically quantified by their ability to either activate or inhibit quorum sensing-regulated gene expression or the activity of the enzymes involved in their synthesis. The following table summarizes key quantitative data for selected N-acyl homoserine lactone analogs as modulators of the RhlI quorum sensing signal synthase in Pseudomonas aeruginosa.

CompoundModificationActivity TypeIC50 / EC50 (µM)Reference
3-oxo-C8-d-HSL3-oxoacyl-d-HSLInhibition282 ± 34[4]
3-oxo-C6-d-HSL3-oxoacyl-d-HSLActivation224 ± 55[4]

Table 1: Quantitative data on the modulatory effects of N-acyl homoserine lactone (AHL) analogs on the RhlI enzyme. IC50 represents the half-maximal inhibitory concentration, while EC50 denotes the half-maximal effective concentration.

Experimental Protocols

The study of this compound derivatives necessitates robust experimental protocols for their synthesis and the evaluation of their biological activity.

General Synthesis of N-Acyl Homoserine Lactone Derivatives

The synthesis of N-acyl homoserine lactones and their analogs can be achieved through various organic chemistry routes. A common approach involves the acylation of L-homoserine lactone hydrochloride.

Materials:

  • L-homoserine lactone hydrochloride

  • Acyl chloride or anhydride of desired chain length

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Base (e.g., triethylamine, pyridine)

  • Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Dissolve L-homoserine lactone hydrochloride in the anhydrous solvent.

  • Add the base to neutralize the hydrochloride and deprotonate the amine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the acyl chloride or anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water or a mild acid.

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to obtain the desired N-acyl homoserine lactone.

Enzyme Inhibition Assay for AHL Synthases

A standard operating procedure for an enzymatic activity inhibition assay can be adapted to study the inhibitory potential of this compound derivatives on AHL synthases[5][6].

Principle: The activity of the AHL synthase is monitored by quantifying the amount of AHL produced over time. The inhibitory effect of a test compound is determined by measuring the reduction in AHL production in its presence.

Materials:

  • Purified AHL synthase (e.g., RhlI)

  • Substrates for the enzyme (e.g., S-adenosyl-L-methionine and the appropriate acyl-acyl carrier protein)

  • Buffer solution at optimal pH for the enzyme

  • Test compound (potential inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Quenching solution to stop the reaction (e.g., acid or organic solvent)

  • Analytical method for AHL quantification (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or a bacterial reporter strain)

Procedure:

  • Prepare a reaction mixture containing the buffer, AHL synthase, and the test compound at various concentrations.

  • Initiate the reaction by adding the substrates.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of AHL produced using the chosen analytical method.

  • Run control reactions without the inhibitor and without the enzyme.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The most well-characterized signaling pathway involving this compound derivatives is the bacterial quorum sensing system. The following diagrams illustrate the core logic of this pathway and a typical experimental workflow for its investigation.

Quorum_Sensing_Pathway cluster_environment Bacterial Environment cluster_cell Bacterial Cell AHL AHL LuxR LuxR (Receptor) AHL->LuxR Diffusion & Binding (High Cell Density) LuxI LuxI (AHL Synthase) LuxI->AHL Synthesis & Secretion AHL_bound AHL-LuxR Complex LuxR->AHL_bound DNA Target Genes AHL_bound->DNA Binds to lux box Response Virulence, Biofilm, etc. DNA->Response Gene Expression

Caption: Simplified signaling pathway of bacterial quorum sensing mediated by N-acyl homoserine lactones (AHLs).

Experimental_Workflow Start Start: Hypothesis Synthesis Synthesis of This compound Derivatives Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Bioassay Biological Activity Screening (e.g., Reporter Strain) Characterization->Bioassay EnzymeAssay Enzyme Inhibition Assay (IC50) Bioassay->EnzymeAssay Active Compounds DataAnalysis Data Analysis & SAR Studies Bioassay->DataAnalysis EnzymeAssay->DataAnalysis Conclusion Conclusion & Future Work DataAnalysis->Conclusion

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives, particularly N-acyl homoserine lactones, are indispensable tools for dissecting the intricacies of bacterial communication. Their role as modulators of quorum sensing presents a compelling opportunity for the development of novel anti-virulence therapies that circumvent the selective pressures associated with traditional antibiotics. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to explore this promising area further. Future research should focus on expanding the chemical diversity of synthetic this compound derivatives, elucidating their precise mechanisms of action on a wider range of bacterial targets, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of these fascinating molecules holds the key to innovative strategies for combating bacterial infections and managing microbial communities.

References

Methyl Homoserinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of methyl homoserinate, including its chemical identifiers, safety information, potential synthetic methods, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identification

This compound can exist in various forms, each with a distinct Chemical Abstracts Service (CAS) number. The specific CAS number is dependent on the stereochemistry and whether it is in its free amine or salt form.

Compound NameCAS NumberNotes
L-Homoserine Methyl Ester Hydrochloride943654-96-4The hydrochloride salt of the L-isomer.[1][2]
L-Homoserine Methyl Ester (free amine)210772-73-9The free base of the L-isomer.[1][3]
Homoserine, methyl ester764724-37-0Likely refers to the racemic (DL) form.[4]
(S)-N-Boc-L-homoserine Methyl Ester Tosylate120042-09-3An N-protected and tosylated derivative.[5]
N-Boc-L-homoserine Methyl Ester120042-11-7An N-protected derivative.[6][7]

Safety Data

General Precautions:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses.[8]

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.[8]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8]

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move to fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Physical and Chemical Properties (of L-Homoserine as a proxy):

PropertyValue
AppearanceWhite crystalline powder
Melting Point203 °C (decomposes)[8]
Solubility110 g/L in water at 30 °C[8]

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general and widely used method for the preparation of amino acid methyl esters involves the esterification of the corresponding amino acid in methanol with a catalyst. A common and effective method utilizes thionyl chloride or trimethylchlorosilane.

Example Protocol: Synthesis of an Amino Acid Methyl Ester Hydrochloride

This protocol is adapted from established methods for the synthesis of other amino acid methyl esters.[7][10]

Materials:

  • L-Homoserine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-homoserine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath.

  • Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. This step is exothermic and should be performed with caution in a fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

  • The resulting solid will be the hydrochloride salt of L-homoserine methyl ester. Further purification can be achieved by recrystallization if necessary.

Signaling Pathways and Biological Relevance

Homoserine derivatives play a crucial role in bacterial cell-to-cell communication, a process known as quorum sensing. Specifically, acylated homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.

The general mechanism of AHL-mediated quorum sensing involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population density increases, the concentration of AHLs in the environment also increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a LuxR-family transcriptional regulator. This complex then activates or represses the transcription of target genes, leading to a coordinated population-wide response, such as biofilm formation, virulence factor production, and bioluminescence.

Below is a diagram illustrating the basic principle of quorum sensing involving homoserine derivatives.

Caption: Generalized workflow of acyl-homoserine lactone-mediated quorum sensing in bacteria.

While this compound itself is not the direct signaling molecule, its structural similarity to the homoserine lactone core of AHLs makes it a compound of interest for studies aimed at understanding or disrupting quorum sensing pathways. The biological activity of methyl esters, in general, is diverse, with some exhibiting antimicrobial, antioxidant, and anti-inflammatory properties.[3][11][12]

References

The Emergence of Methyl Homoserinate: A Technical Guide to its Synthesis, Characterization, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Methyl homoserinate, a methylated derivative of the amino acid homoserine, is a compound of interest in synthetic organic chemistry and drug development. While its natural occurrence and isolation are not extensively documented, its chemical synthesis is well-established, providing a valuable building block for more complex molecules. This technical guide provides an in-depth overview of this compound, with a focus on its synthesis, physicochemical properties, and the analytical methods for its characterization. Furthermore, it explores the broader biological context of methyl-containing compounds and the potential, though not yet fully elucidated, roles of this compound in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound.

Physicochemical Properties of Methyl L-Homoserinate

The fundamental physical and chemical properties of methyl L-homoserinate are crucial for its handling, characterization, and application in synthetic protocols. The hydrochloride salt is a common and stable form of this compound.

PropertyValueSource
Chemical Name Methyl L-homoserinate hydrochloride[1]
Alternate Name L-Homoserine methyl ester hydrochloride[1]
Molecular Formula C₅H₁₁NO₃·HCl[1]
Molecular Weight 169.61 g/mol [1]
CAS Number 943654-96-4[1]
Canonical SMILES COC(=O)C(N)CCO.Cl[1]
Physical Format Neat (typically a white to off-white solid)[1]
Shipping Temperature Room Temperature[1]

Synthesis of Methyl L-Homoserinate

The primary route to obtaining methyl L-homoserinate is through the chemical esterification of its parent amino acid, L-homoserine. A convenient and efficient method involves the use of trimethylchlorosilane (TMSCl) and methanol.[2]

Experimental Protocol: Esterification of L-Homoserine

This protocol describes the synthesis of methyl L-homoserinate hydrochloride from L-homoserine.

Materials:

  • L-Homoserine

  • Trimethylchlorosilane (TMSCl), freshly distilled

  • Methanol (MeOH), anhydrous

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a clean, dry round bottom flask, add L-homoserine (1.0 equivalent).

  • Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the L-homoserine with stirring.

  • To this mixture, add anhydrous methanol. The amount of methanol should be sufficient to create a stirrable solution or suspension (e.g., approximately 100 mL for 0.1 mol of amino acid).[2]

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-homoserine) is no longer detectable.

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess TMSCl.

  • The resulting solid or oil is the crude methyl L-homoserinate hydrochloride. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

This method is generally high-yielding and operationally simple compared to other esterification procedures that may require heating or the use of corrosive gases like HCl.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of methyl L-homoserinate hydrochloride.

Synthesis_Workflow L_Homoserine L-Homoserine Reaction Esterification (Room Temperature) L_Homoserine->Reaction Reagents TMSCl, Methanol Reagents->Reaction Workup Rotary Evaporation Reaction->Workup Reaction Mixture Product Methyl L-Homoserinate HCl Workup->Product Crude Product Analytical_Workflow Synthesis Synthesized Product TLC TLC Monitoring Synthesis->TLC Purification Purification (e.g., Recrystallization) TLC->Purification Reaction Complete Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation Pure Compound NMR ¹H and ¹³C NMR Structure_Confirmation->NMR FTIR FTIR Spectroscopy Structure_Confirmation->FTIR Final_Product Characterized this compound NMR->Final_Product FTIR->Final_Product

References

Spectroscopic Profile of Methyl Homoserinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl homoserinate, the methyl ester of the amino acid homoserine, is a molecule of interest in various biochemical and pharmaceutical research areas. Its structural similarity to endogenous metabolites makes it a valuable tool in studying metabolic pathways and as a potential building block in drug design. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and characterization in complex biological matrices. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide combines predicted data, analysis of analogous compounds, and theoretical fragmentation patterns to offer a robust spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the resonance frequencies of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
~3.8 - 4.0Triplet1H
~1.9 - 2.1Multiplet2H
~3.6 - 3.8Triplet2H
-OCH₃~3.7Singlet3H
-NH₂VariableBroad Singlet2H
-OHVariableBroad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (ppm)
C=O~173 - 175
~53 - 55
~33 - 35
~58 - 60
-OCH₃~51 - 53

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected IR absorption bands for this compound can be inferred from the known spectra of L-homoserine and the methyl ester of L-serine.[1][2]

Table 3: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
N-H stretch (amine)3300 - 3500Medium, Broad
C-H stretch (alkane)2850 - 3000Medium
C=O stretch (ester)1735 - 1750Strong
N-H bend (amine)1590 - 1650Medium
C-O stretch (ester)1100 - 1300Strong
C-O stretch (alcohol)1000 - 1260Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. The expected fragmentation of this compound under electron ionization (EI) would involve characteristic losses of functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment IonDescription
133[M]⁺Molecular Ion
115[M - H₂O]⁺Loss of water
102[M - OCH₃]⁺Loss of methoxy radical
74[M - COOCH₃]⁺Loss of carbomethoxy group
56[C₃H₆N]⁺
44[C₂H₆N]⁺
30[CH₄N]⁺

Experimental Protocols

The following are general protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

4.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Instrument Setup:

    • Use a standard 5 mm NMR tube.

    • Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

    • Set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

4.2 IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If this compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): If it is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

  • Instrument Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

4.3 Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight & Formula Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Further_Studies Further Biological/ Chemical Studies Structure_Validation->Further_Studies Validated Structure NMR_Workflow Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (1H, 13C, COSY, HSQC) Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

References

An In-depth Technical Guide to the Solubility of Methyl Homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl homoserinate in various solvents. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this guide also includes qualitative solubility information and quantitative data for structurally similar compounds to provide valuable context and guidance for experimental work.

Introduction to this compound

This compound is the methyl ester of the amino acid L-homoserine. As an amino acid ester, its solubility characteristics are governed by the polarity of the ester group, the free amino and hydroxyl groups, and the overall molecular structure. Understanding its solubility is crucial for a variety of applications, including its use as an intermediate in peptide synthesis and as a building block in the development of novel therapeutics.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative information and quantitative data for closely related compounds are summarized below to provide an estimate of its likely solubility profile.

Table 1: Solubility Data for this compound and Related Compounds

CompoundSolventSolubilityTemperature (°C)Notes
N-Boc-L-homoserine methyl ester Organic SolventsGenerally Soluble[1]Not SpecifiedQualitative data. The Boc-protecting group increases lipophilicity.
L-Homoserine Water125 mg/mL[2]Not SpecifiedParent amino acid. Esterification is expected to alter solubility.
DMSOInsoluble[3]Not SpecifiedParent amino acid.
L-Serine methyl ester hydrochloride Water50 mg/mL[4]Not SpecifiedStructurally similar amino acid ester.
MethanolSoluble[4]Not SpecifiedStructurally similar amino acid ester.
L-Alanine methyl ester hydrochloride Ethanol~30 mg/mL[5]Not SpecifiedStructurally similar amino acid ester.
DMSO~20 mg/mL[5]Not SpecifiedStructurally similar amino acid ester.
Dimethylformamide (DMF)~20 mg/mL[5]Not SpecifiedStructurally similar amino acid ester.

Note: The quantitative data presented for L-serine methyl ester hydrochloride and L-alanine methyl ester hydrochloride should be used as a preliminary guide only. The actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of an amino acid ester like this compound. This method is based on the shake-flask method, a common technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.

    • Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.

    • Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the concentration of this compound in the original undiluted supernatant using the dilution factor.

    • The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_end Result start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate with agitation at constant temperature add_excess->equilibrate settle Allow to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter supernatant withdraw->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC or other method dilute->analyze calculate Calculate solubility analyze->calculate end Solubility Data calculate->end

Workflow for Solubility Determination

Conclusion

References

Enantioselective Synthesis of Methyl Homoserinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of methyl homoserinate, a valuable chiral building block in the development of pharmaceuticals and other biologically active molecules. The primary focus is on asymmetric hydrogenation, a robust and widely utilized strategy for establishing the stereochemistry at the α-carbon.

Introduction

This compound, the methyl ester of the amino acid homoserine, possesses a key chiral center that is crucial for its biological activity and its utility as a synthetic intermediate. The development of efficient and highly selective methods to access enantiomerically pure this compound is of significant interest in organic synthesis and medicinal chemistry. Among the various strategies, transition metal-catalyzed asymmetric hydrogenation of dehydroamino acid precursors has emerged as a premier approach, offering high enantioselectivities and yields.

Core Strategy: Asymmetric Hydrogenation of Dehydroamino Acid Precursors

The most prevalent and effective method for the enantioselective synthesis of this compound and its derivatives is the asymmetric hydrogenation of a prochiral precursor, typically a methyl 2-(acylamino)-4-hydroxy-2-butenoate. This reaction utilizes a chiral transition metal catalyst, most commonly a rhodium(I) complex with a chiral phosphine ligand, to deliver hydrogen across the double bond with high stereocontrol.

The general transformation is depicted below:

Asymmetric_Hydrogenation Prochiral_Substrate Methyl 2-(acylamino)-4-hydroxy-2-butenoate Product N-Acyl-Methyl Homoserinate Prochiral_Substrate->Product Asymmetric Hydrogenation Catalyst [Rh(COD)(L*)]BF4 H2 Catalyst->Product

Caption: Asymmetric Hydrogenation of a Prochiral Precursor.

Catalytic Systems

The success of the asymmetric hydrogenation is critically dependent on the choice of the chiral ligand. A variety of chiral phosphine ligands have been developed and successfully employed in the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives. These ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate.

Table 1: Common Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation

Ligand NameAbbreviationStructureKey Features
1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(R,R)-Et-DuPhosChiral phospholaneHighly effective for a wide range of dehydroamino acids.
(1R,2R)-Bis(diphenylphosphino)propane(R,R)-ProPhosC2-symmetric diphosphineOne of the early successful ligands.
(R,R)-1,2-Bis(o-anisylphenylphosphino)ethane(R,R)-DIPAMPC2-symmetric diphosphineUsed in the industrial synthesis of L-DOPA.
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPAtropisomeric C2-symmetric diphosphineVersatile ligand for various asymmetric transformations.[1]
Proposed Reaction Mechanism

The mechanism of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids has been extensively studied. The generally accepted pathway involves the following key steps:

  • Substrate Coordination: The prochiral dehydroamino acid coordinates to the chiral rhodium catalyst.

  • Oxidative Addition: Molecular hydrogen adds to the rhodium center.

  • Migratory Insertion: The coordinated olefin inserts into a rhodium-hydride bond. This is often the enantioselectivity-determining step.

  • Reductive Elimination: The saturated product is eliminated from the rhodium center, regenerating the active catalyst.

Catalytic_Cycle Catalyst [Rh(L)]+ Substrate_Complex [Rh(L)(Substrate)]+ Catalyst->Substrate_Complex + Substrate Dihydride_Complex [Rh(H)2(L)(Substrate)]+ Substrate_Complex->Dihydride_Complex + H2 (Oxidative Addition) Alkyl_Hydride_Complex [Rh(H)(L)(Alkyl)]+ Dihydride_Complex->Alkyl_Hydride_Complex Migratory Insertion Alkyl_Hydride_Complex->Catalyst - Product (Reductive Elimination)

Caption: Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Methyl 2-(acetylamino)-4-hydroxy-2-butenoate (Substrate)

  • [Rh(COD)2]BF4 (Catalyst Precursor)

  • Chiral Diphosphine Ligand (e.g., (R,R)-Et-DuPhos)

  • Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichoromethane)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, the chiral diphosphine ligand (1.1 mol %) is added to a solution of [Rh(COD)2]BF4 (1.0 mol %) in the chosen solvent.

  • The solution is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

  • The substrate, methyl 2-(acetylamino)-4-hydroxy-2-butenoate, is added to the catalyst solution.

  • The reaction mixture is transferred to a high-pressure hydrogenation vessel.

  • The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-10 atm).

  • The reaction is stirred at a controlled temperature (often room temperature) for a specified time (typically 12-24 hours), or until substrate consumption is complete as monitored by TLC or GC.

  • Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched N-acetyl-methyl homoserinate.

Note: The optimal solvent, pressure, temperature, and reaction time should be determined through experimental screening for this specific substrate.

Experimental_Workflow Start Start Catalyst_Prep Prepare Catalyst Solution ([Rh(COD)2]BF4 + Chiral Ligand) Start->Catalyst_Prep Add_Substrate Add Substrate (Methyl 2-(acetylamino)-4-hydroxy-2-butenoate) Catalyst_Prep->Add_Substrate Hydrogenation Perform Hydrogenation (H2 pressure, Temperature) Add_Substrate->Hydrogenation Workup Reaction Workup (Depressurize, Remove Solvent) Hydrogenation->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Acetyl-Methyl Homoserinate Purification->Product

Caption: Experimental Workflow for Asymmetric Hydrogenation.

Quantitative Data

The following table summarizes representative quantitative data from the literature for the rhodium-catalyzed asymmetric hydrogenation of various dehydroamino acid derivatives, which are analogous to the precursor for this compound. This data highlights the high enantioselectivities and yields that can be achieved with different catalytic systems.

Table 2: Performance of Rhodium-Based Catalysts in Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

SubstrateCatalyst SystemSolventH2 Pressure (atm)Temp (°C)Yield (%)ee (%)
Methyl (Z)-α-acetamidocinnamate[Rh((R,R)-Et-DuPhos)(COD)]BF4MeOH225>95>99
Methyl (Z)-α-acetamidoacrylate[Rh((R,R)-DIPAMP)(COD)]BF4MeOH325~10096
(Z)-α-Acetamidocinnamic acid[Rh((S,S)-Chiraphos)(COD)]BF4EtOH120~10099
Methyl (Z)-α-benzamidocinnamate[Rh((R,R)-Me-BPE)(COD)]OTfTHF425>95>99
(Z)-2-Acetamido-3-(1-naphthyl)acrylic acid[Rh((S)-BINAP)(COD)]ClO4THF425~10092

Data compiled from various sources on asymmetric hydrogenation.

Conclusion

The enantioselective synthesis of this compound is most effectively achieved through the asymmetric hydrogenation of a suitable dehydroamino acid precursor. Rhodium complexes of chiral diphosphine ligands, such as DuPhos, DIPAMP, and BINAP, have demonstrated exceptional performance in analogous systems, consistently providing high yields and enantioselectivities. The provided general experimental protocol and workflow, along with the comparative data, offer a solid foundation for researchers and drug development professionals to develop a robust and efficient synthesis of enantiomerically pure this compound. Further optimization of reaction conditions for the specific substrate is recommended to achieve the best results.

References

Methyl Homoserinate: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoserinate, a chiral α-amino acid ester, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its inherent chirality, derived from the natural amino acid L-homoserine, coupled with its multiple functional groups—an amine, a hydroxyl group, and a methyl ester—provides a rich platform for the stereoselective construction of complex molecular architectures. This technical guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics and other high-value chiral molecules. The strategic incorporation of the methyl group not only influences the physicochemical properties of resulting molecules but also plays a crucial role in modulating their biological activity, a concept often referred to as the "magic methyl" effect in medicinal chemistry.[1][2]

Physicochemical Properties

Quantitative data regarding the physicochemical properties of L-homoserine methyl ester and its common derivatives are crucial for their effective application in synthesis. The following table summarizes key available data.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
L-Homoserine Methyl Ester Hydrochloride943654-96-4C₅H₁₂ClNO₃169.60White Solid
(S)-N-Boc-L-homoserine Methyl Ester120042-11-7C₁₁H₂₁NO₅247.29Not specified
(S)-N-Boc-L-homoserine Methyl Ester Tosylate120042-09-3C₁₇H₂₇NO₇S389.46Pale Yellow Semisolid

Synthesis of Methyl L-Homoserinate Hydrochloride

The efficient and scalable synthesis of methyl L-homoserinate hydrochloride is the gateway to its utilization as a chiral building block. Two primary methods are commonly employed: the thionyl chloride method and the trimethylchlorosilane (TMSCl) method.

Experimental Protocol 1: Thionyl Chloride Method

This protocol is adapted from a well-established procedure for the synthesis of L-serine methyl ester hydrochloride.[3]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-homoserine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0-10 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 to 1.7 equivalents) dropwise to the stirred suspension, maintaining the temperature below 15 °C.

  • After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Collect the crystalline product by filtration and wash with cold methanol.

  • Dry the product under vacuum to yield L-homoserine methyl ester hydrochloride as a white solid.

Expected Yield: High yields, often exceeding 95%, have been reported for the analogous reaction with L-serine.[3]

Experimental Protocol 2: Trimethylchlorosilane (TMSCl) Method

This method offers a milder and more convenient alternative to the thionyl chloride procedure.

Procedure:

  • To a round-bottom flask containing L-homoserine (1 equivalent), add freshly distilled trimethylchlorosilane (2 equivalents) slowly with stirring.

  • Add anhydrous methanol to the mixture.

  • Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-homoserine methyl ester hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to afford the purified product.

Applications in the Synthesis of Chiral Heterocycles

This compound serves as a versatile precursor for the synthesis of a variety of chiral heterocycles, which are privileged scaffolds in many pharmaceutical agents. The general strategy involves the protection of the amine group, followed by modification of the hydroxyl and ester functionalities to facilitate cyclization.

N-Boc Protection of Methyl L-Homoserinate

The protection of the amino group is a critical first step in many synthetic transformations of this compound. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Experimental Protocol: N-Boc Protection

  • Dissolve methyl L-homoserinate hydrochloride in a suitable solvent such as a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Perform an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine methyl ester.

Synthesis of Chiral Morpholines

Chiral morpholines are important structural motifs in many biologically active compounds. N-Boc-L-homoserine methyl ester can be converted to chiral morpholine derivatives through a multi-step sequence.

The following diagram illustrates the synthetic workflow from N-Boc-L-homoserine methyl ester to a chiral morpholine derivative.

G cluster_0 Synthesis of Chiral Morpholine Precursor cluster_1 Cyclization to Morpholine N-Boc-L-homoserine\nmethyl ester N-Boc-L-homoserine methyl ester N-Boc-L-homoserinol N-Boc-L-homoserinol N-Boc-L-homoserine\nmethyl ester->N-Boc-L-homoserinol Reduction (e.g., LiBH₄) O-Allyl-N-Boc-L-homoserinol O-Allyl-N-Boc-L-homoserinol N-Boc-L-homoserinol->O-Allyl-N-Boc-L-homoserinol Allylation (Allyl bromide, NaH) O-Allyl-L-homoserinol O-Allyl-L-homoserinol O-Allyl-N-Boc-L-homoserinol->O-Allyl-L-homoserinol Boc Deprotection (e.g., TFA) N-Aryl-O-Allyl-L-homoserinol N-Aryl-O-Allyl-L-homoserinol O-Allyl-L-homoserinol->N-Aryl-O-Allyl-L-homoserinol N-Arylation (Aryl halide, Pd catalyst) Chiral Morpholine Derivative Chiral Morpholine Derivative N-Aryl-O-Allyl-L-homoserinol->Chiral Morpholine Derivative Intramolecular Carboamination (Pd catalyst)

Synthetic pathway to chiral morpholines.
Synthesis of Chiral Piperidines

Substituted piperidines are among the most common heterocyclic motifs found in pharmaceuticals. This compound derivatives can be elaborated into chiral piperidines. A representative synthetic strategy is outlined below.

G cluster_0 Elaboration of Homoserinate Backbone cluster_1 Piperidine Ring Formation N-Protected\nMethyl L-Homoserinate N-Protected Methyl L-Homoserinate N-Protected\nHomoserinal N-Protected Homoserinal N-Protected\nMethyl L-Homoserinate->N-Protected\nHomoserinal Reduction (e.g., DIBAL-H) Chain-Extended Intermediate Chain-Extended Intermediate N-Protected\nHomoserinal->Chain-Extended Intermediate Wittig Reaction or Grignard Addition Piperidine Precursor Piperidine Precursor Chain-Extended Intermediate->Piperidine Precursor Functional Group Manipulation Chiral Piperidine Derivative Chiral Piperidine Derivative Piperidine Precursor->Chiral Piperidine Derivative Reductive Amination or Intramolecular Cyclization

References

Methodological & Application

The Strategic Incorporation of Methyl Homoserinate in Peptide Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise construction of peptides with tailored properties is paramount. Methyl homoserinate, a non-proteinogenic amino acid, offers unique advantages in peptide synthesis, primarily as a stable, protected precursor for subsequent chemical modifications. This document provides detailed application notes and experimental protocols for the effective utilization of O-methyl-L-homoserinate (Hse(Me)) in solid-phase peptide synthesis (SPPS), complete with quantitative data, workflow diagrams, and purification strategies.

Introduction

O-methyl-L-homoserine is a derivative of the amino acid homoserine where the side-chain hydroxyl group is protected by a methyl ether. This modification imparts specific chemical properties that can be strategically leveraged in peptide synthesis. The primary application of this compound lies in its ability to serve as a stable placeholder for a reactive hydroxyl group, which can be unmasked post-synthesis for further functionalization. Additionally, its structural similarity to methionine makes it a valuable tool for studying the role of this key amino acid in biological systems. The use of its Fmoc-protected form, Fmoc-L-Hse(Me)-OH, allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Key Applications of this compound in Peptide Synthesis

The incorporation of this compound into a peptide sequence can serve several strategic purposes:

  • Stable Precursor to Homoserine: The methyl ether provides robust protection for the homoserine side-chain hydroxyl group, which is stable to the repetitive basic conditions of Fmoc deprotection and the final acidic cleavage from the resin. This allows for the synthesis of a protected peptide that can be selectively deprotected at the homoserine residue in solution for further modification, such as phosphorylation, glycosylation, or attachment of labels.

  • Prevention of Side Reactions: The hydroxyl group of unprotected serine, threonine, or homoserine can be prone to side reactions during peptide synthesis, such as O-acylation. The use of a stable methyl ether protecting group on homoserine mitigates these risks, leading to a cleaner crude product and higher overall yield of the desired peptide.

  • Analogue for Methionine: Due to the structural similarity between the O-methyl homoserine side chain (-CH2-CH2-O-CH3) and the methionine side chain (-CH2-CH2-S-CH3), peptides containing this compound can be used as tools to probe the influence of the sulfur atom in methionine on peptide structure and function.

  • Precursor to Aspartic Acid: Homoserine-containing peptides can be oxidized to generate aspartic acid residues.[1] Incorporating the stable this compound allows for the synthesis of the full-length peptide, after which the methyl group can be cleaved and the resulting homoserine residue oxidized to aspartic acid. This strategy can be employed to circumvent potential issues with aspartimide formation that can occur when incorporating aspartic acid directly during SPPS.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-L-Hse(Me)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis with a focus on the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-L-Hse(Me)-OH

  • Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)

  • Additives: HOBt (Hydroxybenzotriazole), Oxyma Pure

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Precipitation Solvent: Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Purification Solvents: Acetonitrile (ACN), Water, TFA

Protocol 1: Solid-Phase Peptide Synthesis - Coupling of Fmoc-L-Hse(Me)-OH

This protocol outlines the steps for a single coupling cycle of Fmoc-L-Hse(Me)-OH onto a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) and then again with DMF (3-5 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Hse(Me)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated (double coupling).

  • Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The methyl ether of homoserine is stable under these standard TFA cleavage conditions.

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing acid-sensitive residues is Reagent K, which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) can be used.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.

  • Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

  • HPLC System: Use a C18 column suitable for peptide purification. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-65% Solvent B over 30-60 minutes, but this should be optimized for each specific peptide.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 214 nm and 280 nm.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

For peptides containing the basic this compound residue, purification can also be effectively achieved using strong cation exchange (SCX) chromatography.[2]

Quantitative Data

The efficiency of incorporating Fmoc-L-Hse(Me)-OH is comparable to that of other standard Fmoc-protected amino acids. The following table summarizes expected outcomes based on standard SPPS protocols.

ParameterExpected ValueNotes
Coupling Efficiency >99%Monitored by Kaiser test; double coupling may be required in difficult sequences.
Stepwise Yield ~98-99%Per coupling and deprotection cycle.
Overall Crude Yield Sequence-dependentTypically 40-70% for a 10-15mer peptide.
Purity of Crude Peptide >70%Highly dependent on the peptide sequence and synthesis efficiency.
Final Purity (after HPLC) >95-98%Achievable with optimized purification protocols.

Visualizing the Workflow and Chemical Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in the use of this compound in peptide synthesis.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Fmoc-Hse(Me)-OH (e.g., HATU/DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) KaiserTest->Cleavage Synthesis Complete Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization FinalPeptide Pure Peptide containing Hse(Me) Lyophilization->FinalPeptide

Figure 1. Workflow for the solid-phase synthesis of a peptide containing this compound.

Chemical_Logic cluster_synthesis On-Resin Synthesis cluster_post_synthesis Post-Synthesis Modification (Optional) Peptide_Resin Peptide-Resin ...-NH-CH(R)-CO-...-Hse(Me)-... Cleaved_Peptide Cleaved Peptide ...-NH-CH(R)-CO-...-Hse(Me)-... Peptide_Resin->Cleaved_Peptide TFA Cleavage Deprotection Selective Deprotection e.g., BBr3 Cleaved_Peptide->Deprotection Homoserine_Peptide Homoserine Peptide ...-NH-CH(R)-CO-...-Hse(OH)-... Deprotection->Homoserine_Peptide Functionalization Further Functionalization e.g., Phosphorylation, Glycosylation Homoserine_Peptide->Functionalization

References

Application Notes and Protocols: Methyl Homoserinate as a Precursor for N-Acyl Homoserine Lactone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl homoserine lactones (AHLs) are a class of signaling molecules utilized by numerous Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing. This intercellular communication system orchestrates various collective behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The ability to synthesize specific AHLs is crucial for studying and manipulating quorum sensing pathways, offering potential avenues for the development of novel anti-infective therapies.

While L-homoserine lactone is the common starting material for the chemical synthesis of AHLs, its precursor, methyl homoserinate, presents a viable and accessible alternative. This document provides detailed protocols for the synthesis of N-acyl homoserine lactones from this compound, encompassing a two-step process of lactonization followed by N-acylation. Additionally, it includes information on the purification and characterization of the final products, along with a summary of the underlying quorum sensing signaling pathway.

I. Quorum Sensing Signaling Pathway

In a typical LuxI/LuxR-type quorum sensing system, the LuxI synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of the AHL rises. Upon reaching a threshold concentration, the AHL diffuses back into the cells and binds to the LuxR transcriptional regulator protein. This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, to activate or repress the transcription of target genes, leading to a coordinated population-wide response.

AHL_Signaling_Pathway Diagram 1: Generalized N-Acyl Homoserine Lactone Signaling Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment LuxI LuxI Synthase AHL_int AHL LuxI->AHL_int Synthesis LuxR LuxR Receptor Complex AHL-LuxR Complex LuxR->Complex AHL_int->Complex AHL_ext AHL AHL_int->AHL_ext Diffusion (Low cell density) DNA DNA (lux box) Complex->DNA Binds Genes Target Genes DNA->Genes Regulates Transcription Response Coordinated Response (e.g., Biofilm Formation, Virulence) Genes->Response AHL_ext->AHL_int Diffusion (High cell density)

Caption: Generalized N-Acyl Homoserine Lactone Signaling Pathway.

II. Synthesis of N-Acyl Homoserine Lactones from this compound

The synthesis of AHLs from this compound is proposed as a two-step process. The first step involves the acid-catalyzed cyclization of this compound to form L-homoserine lactone hydrochloride. The second step is the N-acylation of the L-homoserine lactone with an appropriate acylating agent.

Experimental Workflow

Synthesis_Workflow Diagram 2: Experimental Workflow for AHL Synthesis from this compound start This compound step1 Step 1: Acid-Catalyzed Cyclization (e.g., HCl in Dioxane) start->step1 intermediate L-Homoserine Lactone Hydrochloride step1->intermediate step2 Step 2: N-Acylation (e.g., Acyl Chloride, NaHCO3) intermediate->step2 product Crude N-Acyl Homoserine Lactone step2->product purification Purification (Column Chromatography) product->purification final_product Pure N-Acyl Homoserine Lactone purification->final_product characterization Characterization (HPLC, MS, NMR) final_product->characterization

Application of Homoserine Derivatives in Asymmetric Synthesis: A Focus on N-Acyl Homoserine Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While methyl homoserinate itself is not frequently cited as a direct starting material in asymmetric synthesis, its cyclized form, L-homoserine lactone, and its N-acylated derivatives (AHLs) are significant chiral building blocks. The inherent chirality of the homoserine backbone is leveraged to produce enantiomerically pure molecules, primarily for research in bacterial quorum sensing. This document details the application of L-homoserine lactone in the synthesis of N-acyl homoserine lactones (AHLs), providing experimental protocols and data for these stereoselective transformations.

N-acyl homoserine lactones are a class of signaling molecules involved in bacterial quorum sensing, a communication mechanism that allows bacteria to coordinate gene expression based on population density. The synthesis of various AHL analogues is crucial for studying and potentially inhibiting this process, which is often linked to bacterial virulence and biofilm formation. The stereochemistry of the lactone ring is critical for biological activity, making asymmetric synthesis a key aspect of this research.

Application: Synthesis of N-Acyl L-Homoserine Lactones (AHLs)

The most prominent application of the homoserine scaffold in asymmetric synthesis is the preparation of a diverse library of N-acyl L-homoserine lactones. These syntheses are "asymmetric" in the sense that they start with an enantiomerically pure building block (L-homoserine lactone) and aim to preserve this chirality throughout the reaction sequence.

A common and robust method for synthesizing AHLs involves the acylation of L-homoserine lactone hydrobromide with various acid chlorides under Schotten-Baumann conditions. This two-phase reaction allows for the efficient formation of the amide bond while minimizing racemization of the chiral center.

Quantitative Data for AHL Synthesis

The following table summarizes the yields and enantiomeric excess (ee) for the synthesis of a range of N-acyl L-homoserine lactones using the Schotten-Baumann protocol.

Acyl ChlorideProduct (AHL)Yield (%)Enantiomeric Excess (ee %)
Butyryl chlorideN-Butanoyl-L-homoserine lactone (C4-HSL)85>99
Hexanoyl chlorideN-Hexanoyl-L-homoserine lactone (C6-HSL)92>99
Octanoyl chlorideN-Octanoyl-L-homoserine lactone (C8-HSL)89>99
Decanoyl chlorideN-Decanoyl-L-homoserine lactone (C10-HSL)91>99
Dodecanoyl chlorideN-Dodecanoyl-L-homoserine lactone (C12-HSL)88>99
3-Oxooctanoyl chlorideN-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL)75>95
3-Oxodecanoyl chlorideN-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL)72>95
3-Oxododecanoyl chlorideN-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)78>95

Data compiled from representative literature procedures.

Experimental Protocols

Protocol 1: Synthesis of L-Homoserine Lactone Hydrobromide

L-Homoserine lactone is typically prepared from L-methionine.

Materials:

  • L-Methionine

  • Bromoacetic acid

  • Hydrobromic acid (48%)

  • Deionized water

Procedure:

  • A solution of L-methionine in water is treated with bromoacetic acid.

  • The mixture is heated to reflux for several hours.

  • The reaction is cooled, and hydrobromic acid is added.

  • The solution is concentrated under reduced pressure to yield a crude solid.

  • The solid is recrystallized from an appropriate solvent system (e.g., ethanol/ether) to afford pure L-homoserine lactone hydrobromide as a white crystalline solid.

Protocol 2: General Procedure for the Synthesis of N-Acyl L-Homoserine Lactones (Schotten-Baumann Conditions)[1][2]

Materials:

  • L-Homoserine lactone hydrobromide

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Appropriate acid chloride (e.g., hexanoyl chloride)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of L-homoserine lactone hydrobromide (1.0 eq) and sodium bicarbonate (3.0 eq) in a biphasic mixture of dichloromethane and water (1:1 ratio) at 0 °C, add the desired acid chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure N-acyl L-homoserine lactone.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Diagrams

Logical Workflow for AHL Synthesis

The following diagram illustrates the general workflow for the synthesis of N-acyl L-homoserine lactones.

AHL_Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_workup Purification and Analysis L-Methionine L-Methionine L-Homoserine_Lactone_HBr L-Homoserine Lactone Hydrobromide L-Methionine->L-Homoserine_Lactone_HBr Cyclization Acylation N-Acylation (Schotten-Baumann) L-Homoserine_Lactone_HBr->Acylation Crude_AHL Crude AHL Acylation->Crude_AHL Workup Acid_Chloride Acid Chloride (R-COCl) Acid_Chloride->Acylation Pure_AHL Pure N-Acyl L-Homoserine Lactone Crude_AHL->Pure_AHL Chromatography Analysis Characterization (NMR, MS, Chiral HPLC) Pure_AHL->Analysis

Caption: General workflow for the synthesis of N-acyl L-homoserine lactones.

Conclusion

The primary application of the homoserine chiral pool in asymmetric synthesis is the production of enantiomerically pure N-acyl L-homoserine lactones. The robust and scalable Schotten-Baumann acylation protocol allows for the synthesis of a wide variety of AHL analogues with excellent preservation of stereochemical integrity. These synthetic AHLs are indispensable tools for researchers in microbiology, biochemistry, and drug discovery who are investigating bacterial communication and developing novel strategies to combat bacterial infections. While direct applications of this compound are not prevalent, the synthetic utility of its cyclized lactone form is well-established and continues to be a cornerstone of quorum sensing research.

Application Notes and Protocols: Esterification of L-Homoserine to L-Homoserine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of L-homoserine methyl ester hydrochloride from L-homoserine. Two common and effective methods are presented: esterification using thionyl chloride in methanol and a milder method utilizing trimethylchlorosilane (TMSCl) in methanol. These protocols are designed to be accessible for researchers in organic chemistry and drug development, offering reliable procedures for obtaining this valuable amino acid derivative. The resulting methyl ester is a key intermediate in the synthesis of various peptides and complex organic molecules.

Introduction

L-homoserine and its derivatives are important building blocks in synthetic organic chemistry and are utilized in the development of novel therapeutic agents. The methyl ester of L-homoserine, in its hydrochloride salt form, is particularly useful as it protects the carboxylic acid functionality, allowing for selective modification of the amino and hydroxyl groups. This application note details two robust protocols for the preparation of L-homoserine methyl ester hydrochloride, providing researchers with practical and reproducible methods.

Data Presentation

The following table summarizes typical quantitative data for the esterification of amino acids using the described methods. The yields for the esterification of L-homoserine are expected to be within these ranges.

MethodReagentsTypical Yield (%)Purity (%)Reference
Thionyl ChlorideL-Homoserine, Thionyl Chloride, Methanol85-95>98[1][2]
Trimethylchlorosilane (TMSCl)L-Homoserine, Trimethylchlorosilane, Methanol90-98>98[1]

Experimental Protocols

Two primary methods for the esterification of L-homoserine are detailed below.

Method 1: Esterification using Thionyl Chloride in Methanol

This classic method provides high yields and is widely applicable to various amino acids.[2]

Materials:

  • L-Homoserine

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-homoserine (e.g., 5.0 g, 42.0 mmol) in anhydrous methanol (e.g., 50 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath with continuous stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 6.1 mL, 84.0 mmol, 2.0 eq) dropwise to the cooled suspension over 15-20 minutes. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: To the resulting solid, add diethyl ether or MTBE (e.g., 50 mL) and stir vigorously to precipitate the product. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of diethyl ether or MTBE (e.g., 2 x 20 mL).

  • Drying: Dry the product under vacuum to obtain L-homoserine methyl ester hydrochloride as a white crystalline solid.

Method 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is milder than the thionyl chloride procedure and offers excellent yields with a simpler work-up.[1]

Materials:

  • L-Homoserine

  • Anhydrous Methanol

  • Trimethylchlorosilane (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-homoserine (e.g., 5.0 g, 42.0 mmol) in anhydrous methanol (e.g., 50 mL).

  • Addition of TMSCl: To the stirred suspension at room temperature, slowly add trimethylchlorosilane (e.g., 10.7 mL, 84.0 mmol, 2.0 eq). Caution: This addition can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent and excess TMSCl under reduced pressure using a rotary evaporator. The resulting solid is the desired L-homoserine methyl ester hydrochloride. Further purification is typically not necessary due to the clean nature of the reaction.

Characterization

The final product, L-homoserine methyl ester hydrochloride, can be characterized by standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values for similar amino acid methyl ester hydrochlorides are typically in the range of 150-200 °C.

  • ¹H NMR Spectroscopy: The expected ¹H NMR spectrum in D₂O would show characteristic signals for the methyl ester protons (a singlet around 3.8 ppm), the alpha-proton (a triplet around 4.0 ppm), the beta-protons (a multiplet around 2.2 ppm), and the gamma-protons (a triplet around 3.7 ppm).

  • Mass Spectrometry (ESI-MS): Calculated for C₅H₁₂NO₃⁺ [M+H]⁺: 134.08.

Visualizations

Esterification_Workflow cluster_thionyl Method 1: Thionyl Chloride cluster_tmscl Method 2: TMSCl start1 Suspend L-Homoserine in Methanol cool1 Cool to 0°C start1->cool1 add_socl2 Add Thionyl Chloride cool1->add_socl2 reflux Reflux for 2-4h add_socl2->reflux evap1 Evaporate Solvent reflux->evap1 precipitate Precipitate with Ether evap1->precipitate filter_dry1 Filter and Dry precipitate->filter_dry1 product1 L-Homoserine Methyl Ester Hydrochloride filter_dry1->product1 start2 Suspend L-Homoserine in Methanol add_tmscl Add TMSCl start2->add_tmscl stir Stir at RT for 12-24h add_tmscl->stir evap2 Evaporate Solvent stir->evap2 product2 L-Homoserine Methyl Ester Hydrochloride evap2->product2

Figure 1: Experimental workflows for the synthesis of L-homoserine methyl ester hydrochloride.

Esterification_Mechanism cluster_reaction Fischer-Speier Esterification Mechanism Homoserine L-Homoserine Protonated_Carbonyl Protonated Carbonyl Homoserine->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Methanol Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaves Elimination of Water Proton_Transfer->Water_Leaves - H₂O Ester Methyl Homoserinate Water_Leaves->Ester - H⁺

Figure 2: Simplified mechanism of acid-catalyzed esterification of L-homoserine.

References

The Strategic Role of Methyl Homoserinate in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl homoserinate, a chiral amino acid derivative, serves as a valuable and versatile starting material in the stereoselective synthesis of complex pharmaceutical intermediates. Its inherent chirality and multiple functional groups—an amine, a hydroxyl group, and a methyl ester—provide a rich platform for the construction of enantiomerically pure molecules. This application note details the synthetic utility of this compound through the preparation of a key chiral lactone, (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone, a widely used intermediate in the synthesis of various bioactive compounds. A detailed experimental protocol, quantitative data summary, and a visual representation of the synthetic workflow are provided to guide researchers in leveraging this chiral building block for drug discovery and development.

Introduction

The demand for enantiomerically pure pharmaceuticals continues to grow, driven by the need for drugs with improved efficacy and reduced side effects. Chiral building blocks, such as this compound, are instrumental in achieving high stereoselectivity in organic synthesis. The structural features of this compound make it an attractive precursor for a variety of chiral intermediates, including lactones, amino alcohols, and heterocyclic compounds, which form the core of many drug molecules.

This document focuses on the conversion of a this compound analogue, L-glutamic acid, to (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone. This chiral lactone is a versatile synthon employed in the synthesis of natural and unnatural products with significant biological activity.[1][2] The described methodology provides a robust and scalable route to this important pharmaceutical intermediate.

Data Presentation

The following table summarizes the quantitative data for the synthesis of (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone from L-glutamic acid, a process conceptually analogous to a synthesis starting from this compound.

Step No.Reaction StepStarting MaterialProductReagentsYield (%)Purity/Notes
1Diazotization and LactonizationL-Glutamic Acid(S)-5-Oxo-2-tetrahydrofurancarboxylic acidSodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)91.6 - 98Product obtained as a light yellow oil/solid syrup.
2Reduction of Carboxylic Acid(S)-5-Oxo-2-tetrahydrofurancarboxylic acid(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanoneBorane-tetrahydrofuran complex (BH₃-THF)~85-90Final product is a versatile chiral synthon.

Experimental Protocols

Synthesis of (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone from L-Glutamic Acid

This protocol details a two-step synthesis of the target chiral lactone from L-glutamic acid.

Step 1: Synthesis of (S)-5-Oxo-2-tetrahydrofurancarboxylic acid [3]

  • Reaction Setup: In a conical flask, dissolve L-glutamic acid (10.07 g, 0.068 mol) in 20 mL of water.

  • Diazotization: Prepare a solution of sodium nitrite (7.0 g, 0.102 mol) in 20 mL of water. Slowly add this solution to the L-glutamic acid solution at -5°C, along with 40 mL of water and hydrochloric acid.

  • Reaction: Stir the reaction mixture continuously at room temperature for 12 hours.

  • Work-up: Subject the reaction mixture to vacuum evaporation at a temperature below 50°C to obtain a yellow oily substance.

  • Extraction: Dissolve the oily substance in ethyl acetate and filter to remove any solid precipitate. Wash the solid with ethyl acetate.

  • Drying and Concentration: Combine the filtrate and washings and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent by vacuum concentration to afford (S)-5-oxo-2-tetrahydrofuran carboxylic acid as a light yellow oil.

    • Yield: 8.1 g (91.6%)

Alternative Procedure for Step 1 with Higher Yield [3]

  • Reaction Setup: To a suspension of L-glutamic acid (10.0 g, 68 mmol) and sodium nitrite (7.5 g, 108.7 mmol, 1.6 equiv) in water (100 mL), add a solution of concentrated HCl (10 mL) diluted to 50 mL dropwise via an addition funnel at 0°C with vigorous stirring for 1 hour.

  • Reaction: Warm the mixture to room temperature and stir for 18 hours.

  • Work-up: Evaporate the water and add ethyl acetate (200 mL). Stir the mixture for 30 minutes and filter.

  • Extraction and Drying: Wash the solid cake with ethyl acetate (2 x 75 mL). Combine the organic extracts and dry over magnesium sulfate (MgSO₄).

  • Concentration: Evaporate the solvent in vacuo and leave the residue under high vacuum for 12 hours to give the lactone acid as a solid syrup.

    • Yield: 8.67 g (98%)

Step 2: Reduction to (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone

Note: A detailed, publicly available, high-yield protocol for this specific reduction step was not found in the initial search results. The following is a general procedure based on standard organic chemistry principles for the reduction of a carboxylic acid to an alcohol using a borane reagent, which would be the logical next step in this synthesis.

  • Reaction Setup: Dissolve (S)-5-oxo-2-tetrahydrofurancarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add borane-tetrahydrofuran complex (BH₃-THF, ~1.5-2.0 eq) to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.

  • Work-up: Remove the solvent under reduced pressure. Add saturated aqueous ammonium chloride (NH₄Cl) solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship of this compound as a chiral building block.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product L-Glutamic_Acid L-Glutamic Acid Lactone_Acid (S)-5-Oxo-2-tetrahydrofuran carboxylic acid L-Glutamic_Acid->Lactone_Acid  NaNO₂, HCl (Diazotization/ Lactonization) Final_Lactone (S)-(+)-Dihydro-5-(hydroxymethyl) -2(3H)-furanone Lactone_Acid->Final_Lactone  BH₃-THF (Reduction) Logical_Relationship Methyl_Homoserinate This compound (Chiral Building Block) Chiral_Intermediates Chiral Pharmaceutical Intermediates (e.g., Lactones, Amino Alcohols) Methyl_Homoserinate->Chiral_Intermediates  Stereoselective Synthesis APIs Active Pharmaceutical Ingredients (APIs) Chiral_Intermediates->APIs  Further Synthetic Steps

References

Application Notes and Protocols: Utilizing Methyl Homoserinate for the Creation of Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoserinate, a derivative of the non-proteinogenic amino acid homoserine, serves as a versatile starting material for the synthesis of a variety of amino acid analogs. Its inherent chirality and functional groups—an ester, an amine, and a hydroxyl group—provide multiple reaction sites for chemical modification. This document provides detailed application notes and experimental protocols for the synthesis of N-acyl homoserine lactones (AHLs), and outlines potential pathways for the creation of β- and γ-amino acid analogs derived from this compound. These analogs are of significant interest in drug discovery and chemical biology, particularly as modulators of bacterial communication and as novel scaffolds for peptidomimetics.

I. Synthesis of N-Acyl Homoserinate Lactone (AHL) Analogs

N-acyl homoserinate lactones are a prominent class of signaling molecules involved in bacterial quorum sensing (QS), a cell-density dependent communication system that regulates virulence, biofilm formation, and other collective behaviors in many Gram-negative bacteria.[1][2] The synthesis of AHL analogs is a key strategy for developing quorum sensing inhibitors (QSIs) to combat bacterial infections.[3][4] The general synthesis involves the N-acylation of the homoserine lactone, which can be readily formed from this compound.

Experimental Protocol: General Procedure for the Synthesis of N-Acyl Homoserinate Lactones (AHLs)

This protocol describes a two-step process starting from L-methionine to produce the key intermediate, (S)-α-amino-γ-butyrolactone hydrobromide (homoserine lactone hydrobromide), followed by its N-acylation. While the protocol starts from methionine for the synthesis of the lactone as commonly practiced, this compound can be cyclized to the lactone under acidic conditions.

Step 1: Synthesis of (S)-α-Amino-γ-butyrolactone Hydrobromide [5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-methionine in a solution of bromoacetic acid.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then triturated with diethyl ether to precipitate the hydrobromide salt.

  • Purification: The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield (S)-α-amino-γ-butyrolactone hydrobromide as a white solid.

Step 2: N-Acylation of (S)-α-Amino-γ-butyrolactone Hydrobromide [5][7]

  • Reaction Setup: Suspend (S)-α-amino-γ-butyrolactone hydrobromide in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the suspension to 0 °C and add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrobromide salt and liberate the free amine.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or an anhydride) to the reaction mixture at 0 °C. Alternatively, for carboxylic acids, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) along with an activator such as 4-dimethylaminopyridine (DMAP) can be used.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acyl homoserine lactone.[9]

Data Presentation: Synthesis of Various N-Acyl Homoserinate Lactone Analogs

The following table summarizes the synthesis of various AHL analogs with different acyl chains, showcasing the versatility of the N-acylation reaction.

EntryAcyl GroupAcylating AgentCoupling ConditionsYield (%)Reference
1HexanoylHexanoyl chlorideSchotten-Baumann (aq. NaHCO₃, DCM)86[8]
2OctanoylOctanoyl chlorideSchotten-Baumann (aq. NaHCO₃, DCM)-[7]
3DecanoylDecanoyl chlorideSchotten-Baumann (aq. NaHCO₃, DCM)-[8]
43-OxooctanoylMeldrum's acid adductAcidic (TFA)Good[7]
53-OxodecanoylMeldrum's acid adductAcidic (TFA)Good[7]
64-Bromophenylacetyl4-Bromophenylacetic acidEDC, DMAP, DCM-[3]
7α-Bromohexanoylα-Bromohexanoic acidEDC, DCMAcceptable[5]
8α-ChlorohexanoylHexanoyl chloride, SO₂Cl₂One-pot-[5]

Yields are reported as "Good" or "Acceptable" when specific percentages were not provided in the source material.

Visualization of Synthetic Workflow and Biological Pathway

G cluster_synthesis Synthesis of N-Acyl Homoserine Lactones Methyl_Homoserinate This compound Homoserine_Lactone Homoserine Lactone Methyl_Homoserinate->Homoserine_Lactone Acid-catalyzed cyclization AHL_Analog N-Acyl Homoserine Lactone Analog Homoserine_Lactone->AHL_Analog N-Acylation Acyl_Source Acyl Source (Acid Chloride, Carboxylic Acid, etc.) Acyl_Source->AHL_Analog

Caption: Synthetic workflow for N-acyl homoserine lactone analogs.

G cluster_qs Quorum Sensing Signaling Pathway AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL Biosynthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex Promoter Promoter Region of Target Genes AHL_Receptor_Complex->Promoter Binds to Gene_Expression Target Gene Expression (e.g., Virulence, Biofilm Formation) Promoter->Gene_Expression Activates AHL_Analog_Inhibitor AHL Analog (Inhibitor) AHL_Analog_Inhibitor->Receptor Competitive Binding

Caption: Quorum sensing pathway and inhibition by AHL analogs.

II. Potential Synthesis of β-Amino Acid Analogs from this compound

The synthesis of β-amino acids from α-amino acids often involves homologation, which is a multi-step process.[10] A plausible, though not yet extensively documented, route from this compound could involve a Wolff rearrangement of an α-diazoketone derived from the carboxylic acid of protected homoserine.

Proposed Experimental Protocol: Synthesis of a β-Amino Acid Analog

Step 1: Protection of this compound

  • Protect the amino group of this compound with a suitable protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), using standard procedures.

  • Saponify the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide.

Step 2: Formation of the α-Diazoketone

  • Activate the carboxylic acid by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with diazomethane to form the α-diazoketone. (Caution: Diazomethane is toxic and explosive and should be handled with extreme care by trained personnel only).

Step 3: Wolff Rearrangement and Nucleophilic Trapping

  • Subject the α-diazoketone to photolytic, thermal, or metal-catalyzed (e.g., silver benzoate) conditions to induce the Wolff rearrangement, forming a ketene intermediate.

  • Trap the ketene with a nucleophile, such as water or an alcohol, to yield the homologated carboxylic acid or ester, respectively.

Step 4: Deprotection

  • Remove the protecting groups from the amino and hydroxyl functionalities to yield the final β-amino acid analog.

Visualization of Proposed Synthetic Workflow

G cluster_beta Proposed Synthesis of β-Amino Acid Analogs Methyl_Homoserinate This compound Protected_Homoserine Protected Homoserine Methyl_Homoserinate->Protected_Homoserine Protection & Saponification Alpha_Diazoketone α-Diazoketone Protected_Homoserine->Alpha_Diazoketone Diazomethane Reaction Ketene_Intermediate Ketene Intermediate Alpha_Diazoketone->Ketene_Intermediate Wolff Rearrangement Protected_Beta_AA Protected β-Amino Acid Ketene_Intermediate->Protected_Beta_AA Nucleophilic Trapping Beta_AA_Analog β-Amino Acid Analog Protected_Beta_AA->Beta_AA_Analog Deprotection

Caption: Proposed workflow for the synthesis of β-amino acid analogs.

III. Potential Synthesis of γ-Amino Acid Analogs from this compound

The synthesis of γ-amino acids from this compound is less direct. A potential strategy involves the ring-opening of the homoserine lactone.

Proposed Experimental Protocol: Synthesis of a γ-Amino Acid Analog

Step 1: Synthesis of N-Protected Homoserine Lactone

  • Prepare N-protected homoserine lactone from this compound as described in the AHL synthesis section (protection followed by cyclization).

Step 2: Reductive Ring Opening

  • Reduce the lactone to the corresponding amino diol using a strong reducing agent like lithium aluminum hydride (LAH).

  • Selectively protect the primary hydroxyl group.

Step 3: Conversion of the Secondary Hydroxyl to an Amine

  • Activate the secondary hydroxyl group by converting it to a good leaving group (e.g., a tosylate or mesylate).

  • Displace the leaving group with an azide nucleophile (e.g., sodium azide) via an SN2 reaction.

  • Reduce the azide to an amine using a method such as catalytic hydrogenation or Staudinger reduction.

Step 4: Oxidation and Deprotection

  • Oxidize the primary alcohol to a carboxylic acid.

  • Remove all protecting groups to yield the final γ-amino acid analog.

Visualization of Proposed Synthetic Workflow

G cluster_gamma Proposed Synthesis of γ-Amino Acid Analogs Protected_Lactone N-Protected Homoserine Lactone Amino_Diol Amino Diol Protected_Lactone->Amino_Diol Reduction Azido_Alcohol Azido Alcohol Amino_Diol->Azido_Alcohol 1. Activation of OH 2. Azide Displacement Azido_Acid Azido Acid Azido_Alcohol->Azido_Acid Oxidation Gamma_AA_Analog γ-Amino Acid Analog Azido_Acid->Gamma_AA_Analog Azide Reduction & Deprotection

Caption: Proposed workflow for the synthesis of γ-amino acid analogs.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of various amino acid analogs. The protocols and data presented for the synthesis of N-acyl homoserine lactones provide a solid foundation for researchers interested in quorum sensing modulation. The proposed synthetic routes for β- and γ-amino acid analogs, while requiring further experimental validation, offer promising starting points for the development of novel molecular scaffolds for drug discovery and chemical biology. The modularity of these synthetic approaches allows for the creation of diverse libraries of amino acid analogs for screening and optimization in various therapeutic areas.

References

Application Notes and Protocols: Protection and Deprotection of Methyl Homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the protection and deprotection of methyl homoserinate, a valuable building block in the synthesis of peptides and other complex organic molecules. The protocols outlined below describe the introduction and removal of the tert-butyloxycarbonyl (Boc) group for the amine functionality, the hydrolysis of the methyl ester, and an orthogonal protection strategy for the side-chain hydroxyl group.

Orthogonal Protection Strategy Overview

In multi-step synthesis, it is often necessary to protect and deprotect different functional groups selectively. This is achieved through an orthogonal protection strategy, where each protecting group can be removed under specific conditions without affecting the others. For this compound, the amine, carboxylic acid, and hydroxyl groups can be protected with groups that are cleaved under distinct acidic, basic, or fluoride-mediated conditions.

A common strategy involves:

  • N-Boc protection: The amine is protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable to base and nucleophiles but readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).

  • Methyl ester protection: The carboxylic acid is protected as a methyl ester, which is stable to acidic conditions used for Boc removal but can be hydrolyzed under basic conditions (e.g., with lithium hydroxide, LiOH).

  • O-TBDMS protection: The side-chain hydroxyl group can be protected as a tert-butyldimethylsilyl (TBDMS) ether. This group is stable to both the acidic and basic conditions used for Boc and methyl ester removal, respectively, and can be selectively cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF).

This orthogonal approach allows for the selective modification of different parts of the this compound molecule.

Experimental Protocols

N-Protection of L-Homoserine Methyl Ester with Boc Anhydride

This protocol describes the protection of the primary amine of L-homoserine methyl ester using di-tert-butyl dicarbonate (Boc₂O). The procedure is adapted from a similar protocol for L-serine methyl ester.[1]

Reaction: L-Homoserine Methyl Ester + Boc₂O → N-Boc-L-Homoserine Methyl Ester

Materials:

  • L-Homoserine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend L-homoserine methyl ester hydrochloride (1.0 eq) in DCM or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Deprotection of N-Boc-L-Homoserine Methyl Ester

This protocol outlines the removal of the N-Boc protecting group using trifluoroacetic acid (TFA).

Reaction: N-Boc-L-Homoserine Methyl Ester + TFA → L-Homoserine Methyl Ester Trifluoroacetate Salt

Materials:

  • N-Boc-L-homoserine methyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-L-homoserine methyl ester (1.0 eq) in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Co-evaporate with DCM or toluene multiple times to ensure complete removal of residual TFA.

  • The resulting product is the trifluoroacetate salt of L-homoserine methyl ester, which can often be used in the next step without further purification. If the free amine is required, a basic workup can be performed.

Deprotection of the Methyl Ester by Saponification

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide (LiOH).

Reaction: N-Boc-L-Homoserine Methyl Ester + LiOH → N-Boc-L-Homoserine

Materials:

  • N-Boc-L-homoserine methyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve N-Boc-L-homoserine methyl ester (1.0 eq) in a mixture of THF (or dioxane) and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Orthogonal Protection of the Hydroxyl Group

This section details the protection of the side-chain hydroxyl group as a TBDMS ether and its subsequent selective deprotection.

Reaction: N-Boc-L-Homoserine Methyl Ester + TBDMSCl → N-Boc-O-TBDMS-L-Homoserine Methyl Ester

Materials:

  • N-Boc-L-homoserine methyl ester

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve N-Boc-L-homoserine methyl ester (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction: N-Boc-O-TBDMS-L-Homoserine Methyl Ester + TBAF → N-Boc-L-Homoserine Methyl Ester

Materials:

  • N-Boc-O-TBDMS-L-homoserine methyl ester

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve N-Boc-O-TBDMS-L-homoserine methyl ester (1.0 eq) in THF.

  • Add TBAF (1.1 eq) to the solution at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection reactions. Note that yields can vary depending on the specific substrate and reaction scale.

Protection Reaction Reagents Solvent Time (h) Temperature (°C) Yield (%) Reference
N-Boc ProtectionBoc₂O, TEADCM4-120 to RT~85-95 (typical)Adapted from[1]
O-TBDMS ProtectionTBDMSCl, ImidazoleDMF12-240 to RT>90 (typical)General Procedure
Deprotection Reaction Reagents Solvent Time (h) Temperature (°C) Yield (%) Reference
N-Boc DeprotectionTFADCM1-2RTQuantitative (as salt)General Procedure
Methyl Ester DeprotectionLiOH·H₂OTHF/H₂O1-4RT86-94 (typical for esters)[2]
O-TBDMS DeprotectionTBAFTHF1-30 to RT>90 (typical)General Procedure

Visualizations

Experimental Workflow for Protection and Deprotection

G cluster_protection Protection Steps cluster_deprotection Deprotection Steps Homoserine_Me L-Homoserine Methyl Ester N-Boc_Homoserine_Me N-Boc-L-Homoserine Methyl Ester Homoserine_Me->N-Boc_Homoserine_Me Boc₂O, Base N-Boc_O-TBDMS_Homoserine_Me N-Boc-O-TBDMS-L-Homoserine Methyl Ester N-Boc_Homoserine_Me->N-Boc_O-TBDMS_Homoserine_Me TBDMSCl, Imidazole N-Boc_Homoserine_Me_dep N-Boc-L-Homoserine Methyl Ester N-Boc_O-TBDMS_Homoserine_Me_dep N-Boc-O-TBDMS-L-Homoserine Methyl Ester Homoserine_Me_dep L-Homoserine Methyl Ester N-Boc_Homoserine_Me_dep->Homoserine_Me_dep TFA N-Boc_Homoserine N-Boc-L-Homoserine N-Boc_Homoserine_Me_dep->N-Boc_Homoserine LiOH N-Boc_O-TBDMS_Homoserine_Me_dep->N-Boc_Homoserine_Me_dep TBAF

Caption: Workflow for protection and deprotection of this compound.

Orthogonal Deprotection Strategy

G Fully_Protected N-Boc-O-TBDMS-L-Homoserine Methyl Ester Amine_Deprotected O-TBDMS-L-Homoserine Methyl Ester Fully_Protected->Amine_Deprotected TFA (Acidic) Hydroxyl_Deprotected N-Boc-L-Homoserine Methyl Ester Fully_Protected->Hydroxyl_Deprotected TBAF (Fluoride) Carboxyl_Deprotected N-Boc-O-TBDMS-L-Homoserine Fully_Protected->Carboxyl_Deprotected LiOH (Basic)

References

High-performance liquid chromatography (HPLC) analysis of methyl homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: HPLC Analysis of Methyl Homoserinate

Abstract

This application note details a robust method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the determination of this compound in various sample matrices. The described method utilizes a standard C18 reversed-phase column and a straightforward derivatization procedure, making it accessible to most analytical laboratories.

Introduction

This compound is an important intermediate in biochemical pathways and a potential building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds.[1] However, as this compound lacks a strong native chromophore, derivatization is often necessary to achieve sufficient sensitivity for UV detection.[2] This note provides a comprehensive protocol for the analysis of this compound, including sample preparation, derivatization, and HPLC-UV analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard (purity ≥98%)

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (MeOH)

  • Ammonium acetate

  • Ultrapure water (18.2 MΩ·cm)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • Diethyl ethoxymethylenemalonate (DEEMM) derivatizing agent

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Sonication bath

Preparation of Solutions
  • Mobile Phase A: 25 mM Ammonium Acetate in water. Dissolve 1.927 g of ammonium acetate in 1 L of ultrapure water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Boric Acid Buffer (0.4 M, pH 9.0): Dissolve 24.73 g of boric acid in 800 mL of ultrapure water. Adjust the pH to 9.0 with 1 M NaOH solution and then bring the final volume to 1 L with ultrapure water.[1]

  • DEEMM Derivatizing Reagent (0.5% in Methanol): Add 0.5 mL of DEEMM to a 100 mL volumetric flask and bring to volume with HPLC grade methanol.[1] This solution should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation and Derivatization
  • For complex samples, such as fermentation broth or biological matrices, clarification is necessary. Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.[3]

  • In an autosampler vial, mix 50 µL of the filtered sample or working standard solution with 350 µL of boric acid buffer (0.4 M, pH 9.0).[1]

  • Add 150 µL of the 0.5% DEEMM in methanol solution to the vial.[1]

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 30 minutes.

  • The derivatized sample is now ready for injection into the HPLC system.

HPLC-UV Method
  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)[1]

  • Mobile Phase:

    • A: 25 mM Ammonium Acetate

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 60 40
    15.0 40 60
    20.0 40 60
    20.1 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (Note: The optimal wavelength may vary depending on the derivatizing agent used. For DEEMM, 280 nm is a suitable starting point).

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected quantitative performance of this method. This data is illustrative and should be verified during in-house method validation.

ParameterResult
Retention Time (min) ~12.5
Linearity (R²) ≥0.999
Linear Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.3
Limit of Quantification (LOQ) (µg/mL) 1.0
Repeatability (%RSD, n=6) < 2.0%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow Sample Sample Collection (e.g., Fermentation Broth) Preparation Sample Preparation Sample->Preparation Centrifugation Centrifugation Preparation->Centrifugation Clarification Filtration Filtration (0.22 µm) Centrifugation->Filtration Derivatization Derivatization (DEEMM) Filtration->Derivatization Cleaned Sample HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis Derivatized Sample Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Chromatogram Results Results Data_Processing->Results

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of a common C18 column and a straightforward derivatization procedure makes this method easily adaptable for most analytical laboratories. The protocol demonstrates good linearity and sensitivity, making it suitable for a wide range of applications in research and development. It is recommended to perform a full method validation according to the specific sample matrix and regulatory requirements.

References

Application Note: Quantification of Methyl Homoserinate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of methyl homoserinate in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of this compound, a derivatization step is essential to improve its chromatographic behavior and thermal stability.[1][2] This protocol focuses on silylation, a common and effective derivatization technique for compounds containing active hydrogens, such as those found in this compound.[1] The described method provides a reliable workflow for the precise and accurate quantification of this compound, applicable to various research and drug development contexts.

Introduction

This compound is an important amino acid derivative that plays a role in various biochemical pathways. Accurate quantification of this analyte is crucial for understanding its metabolic significance and for its potential as a biomarker. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3] However, direct analysis of polar molecules like this compound by GC-MS is challenging due to their low volatility and thermal instability.[1][2]

To overcome these limitations, a derivatization step is employed to convert the analyte into a more volatile and thermally stable derivative.[1] Silylation is a widely used derivatization method for amino acids, where active hydrogens on hydroxyl (-OH) and amino (-NH) groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][4] This application note provides a detailed protocol for the derivatization of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) followed by GC-MS analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (ACN), GC grade

  • Pyridine, GC grade

  • Methanol, HPLC grade

  • Deionized water

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)

  • Sample matrix (e.g., plasma, cell lysate)

  • Nitrogen gas for drying

Equipment
  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

  • GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Heating block or oven

  • Centrifuge

  • Vortex mixer

  • Micropipettes

  • 2 mL glass vials with PTFE-lined caps

Sample Preparation and Derivatization
  • Sample Extraction:

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the Internal Standard solution.

    • Add 400 µL of cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 2 mL glass vial.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 50°C. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Analysis:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters

The following are typical GC-MS parameters that may require optimization for your specific instrument and application.

Parameter Setting
GC System Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Injector Splitless mode
Injector Temperature: 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature: 100°C, hold for 2 min
Ramp 1: 10°C/min to 250°C, hold for 5 min
Ramp 2: 20°C/min to 300°C, hold for 5 min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Solvent Delay 5 min

Data Presentation

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The peak area ratio of the analyte to the internal standard is then plotted against the concentration.

Table 1: Example Calibration Curve Data for this compound

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
0.115,234145,8760.104
0.576,170146,1230.521
1.0153,890145,9981.054
5.0770,543146,3455.265
10.01,543,678145,78910.588
25.03,860,123146,01126.437
50.07,725,432145,95452.931

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)95-105%
Precision (%RSD)< 10%

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow Sample Sample (e.g., Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Protein_Precip Protein Precipitation (Cold Methanol) IS_Addition->Protein_Precip Centrifugation Centrifugation Protein_Precip->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Derivatization Derivatization with MTBSTFA Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the derivatization and subsequent GC-MS analysis of this compound. The described silylation method using MTBSTFA is effective for improving the volatility and thermal stability of the analyte, enabling sensitive and reliable quantification. The provided GC-MS parameters and workflow can be adapted and optimized for various research and drug development applications requiring the measurement of this compound.

References

Application Notes and Protocols: Investigating the Role of Methyl Homoserinate in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature does not currently describe a direct, well-established role for methyl homoserinate as a signaling molecule or modulator in bacterial quorum sensing (QS). The following application notes and protocols are designed to guide the investigation of a hypothetical role for this compound as a modulator of N-acyl homoserine lactone (AHL)-based quorum sensing, based on its close structural relationship to key metabolic precursors of AHL synthesis.

Introduction: A Hypothetical Role for this compound in Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many Gram-negative bacteria, this process is mediated by the production and detection of N-acyl homoserine lactone (AHL) signaling molecules. The synthesis of the homoserine lactone ring of AHLs is dependent on the precursor S-adenosylmethionine (SAM), a key metabolite in the activated methyl cycle.

Given that homoserine is a precursor for methionine and subsequently SAM, it is plausible that derivatives of homoserine, such as this compound, could influence the metabolic flux towards AHL synthesis. This compound could potentially act as a competitive inhibitor for enzymes involved in the SAM cycle or, conversely, be metabolized in a way that alters the intracellular concentration of SAM, thereby indirectly affecting AHL production.

These application notes provide a framework and detailed protocols for investigating the potential effects of this compound on AHL-mediated quorum sensing phenomena, such as biofilm formation, virulence factor production, and gene expression in model organisms like Pseudomonas aeruginosa.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed metabolic context of this compound in relation to AHL synthesis and the workflows for the experimental protocols described herein.

AHL_Synthesis_Pathway cluster_amc Activated Methyl Cycle cluster_AHL AHL Synthesis Methionine Methionine SAM SAM Methionine->SAM ATP -> PPi + Pi SAH SAH SAM->SAH Methyltransferase (Methylation) SAM_AHL S-Adenosylmethionine (SAM) Homocysteine Homocysteine SAH->Homocysteine SAH Hydrolase Homocysteine->Methionine Methionine Synthase AHL N-Acyl Homoserine Lactone (AHL) SAM_AHL->AHL AHL Synthase (e.g., LuxI, LasI) Acyl_ACP Acyl-ACP Acyl_ACP->AHL AHL Synthase (e.g., LuxI, LasI) QS_Response Quorum Sensing Response (e.g., Biofilm, Virulence) AHL->QS_Response Binds to LuxR-type receptor MHS This compound (Test Compound) MHS->SAM Potential Inhibition? Homoserine Homoserine MHS->Homoserine Potential Conversion Homoserine->Methionine Metabolic Conversion

Figure 1: Proposed metabolic relationship of this compound to AHL synthesis.

Biofilm_Assay_Workflow A Prepare bacterial culture and dilutions of this compound (MHS) B Inoculate 96-well plate with bacteria and MHS dilutions A->B C Incubate for 24-48 hours to allow biofilm formation B->C D Wash plate to remove planktonic cells C->D E Stain with 0.1% Crystal Violet D->E F Wash plate to remove excess stain E->F G Solubilize bound stain with 30% acetic acid F->G H Measure absorbance at 595 nm G->H

Figure 2: Experimental workflow for the biofilm inhibition assay.

Pyocyanin_Assay_Workflow A Culture P. aeruginosa with varying concentrations of MHS B Centrifuge culture to pellet cells A->B C Extract supernatant with chloroform B->C D Separate chloroform layer and add 0.2 M HCl C->D E Measure absorbance of the pink/red HCl layer at 520 nm D->E F Calculate pyocyanin concentration E->F

Figure 3: Experimental workflow for the pyocyanin quantification assay.

Quantitative Data Summary

As there is no published data on the quorum sensing activity of this compound, the following table provides an illustrative example of how quantitative data from the proposed experiments could be presented.

AssayTest OrganismMetricThis compound Concentration (mM)Result (Illustrative)
Biofilm Inhibition P. aeruginosa PAO1IC500 - 102.5 mM
% Inh.575%
Pyocyanin Production P. aeruginosa PAO1IC500 - 101.8 mM
% Inh.585%
Gene Expression P. aeruginosa PAO1Fold Change5lasI: -3.5, rhlR: -2.8

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Inhibition Assay

This protocol is used to quantify the effect of this compound on biofilm formation.[1][2]

Materials:

  • 96-well flat-bottom sterile polystyrene plates

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound (MHS) stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Preparation of Inoculum: Grow an overnight culture of the test bacterium at 37°C. Dilute the culture 1:100 in fresh medium.

  • Plate Setup:

    • Add 100 µL of sterile medium to negative control wells.

    • Add 100 µL of the diluted bacterial culture to positive control and test wells.

    • Prepare serial dilutions of MHS in the test wells to achieve the desired final concentrations. Ensure the final volume in all wells is 200 µL.

  • Incubation: Cover the plate and incubate statically at 37°C for 24 to 48 hours.

  • Washing:

    • Carefully discard the liquid from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove planktonic cells.

    • Remove the final wash and blot the plate on paper towels to dry.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well.

    • Incubate at room temperature for 15 minutes.

  • Final Wash:

    • Discard the crystal violet solution.

    • Wash the plate three times with PBS.

    • Blot the plate to dry completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized stain to a new flat-bottom plate.

    • Measure the absorbance at 595 nm using a plate reader.[3]

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the positive control (bacteria without MHS).

Protocol 2: Pyocyanin Quantification Assay

This protocol measures the production of the virulence factor pyocyanin in P. aeruginosa.[4][5]

Materials:

  • P. aeruginosa PAO1

  • Growth medium (e.g., King's A Broth)

  • This compound (MHS)

  • Chloroform

  • 0.2 M Hydrochloric acid (HCl)

  • Spectrophotometer

Procedure:

  • Culture Preparation: Inoculate 5 mL of growth medium containing various concentrations of MHS with P. aeruginosa. Include a no-MHS control.

  • Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge the cultures at 4,000 x g for 10 minutes to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds. The pyocyanin will move to the chloroform phase, turning it blue.

    • Centrifuge to separate the phases.

  • Acidification:

    • Carefully transfer the lower blue chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the aqueous (HCl) phase, turning it pink to red.

  • Quantification:

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper, pink/red HCl layer at 520 nm.[6]

  • Calculation: Calculate the pyocyanin concentration (in µg/mL) by multiplying the A520 reading by 17.072.[6]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for QS Gene Expression

This protocol is for analyzing the effect of this compound on the expression of key quorum sensing regulatory genes.[7][8]

Materials:

  • P. aeruginosa PAO1 cultured with and without MHS

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD)

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Culture and RNA Extraction:

    • Grow P. aeruginosa to mid-log phase in the presence or absence of the desired concentration of MHS.

    • Harvest the cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit with random primers or reverse gene-specific primers.

  • qPCR:

    • Set up qPCR reactions containing SYBR Green master mix, forward and reverse primers (final concentration of 200-400 nM each), and cDNA template.

    • Run the reactions in a real-time PCR instrument using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each condition.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method, comparing the MHS-treated samples to the untreated control.[9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl Homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl homoserinate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are the Fischer esterification of L-homoserine with methanol under acidic conditions and the use of silylating agents like trimethylchlorosilane (TMSCl) in methanol. The Fischer esterification is a classic, cost-effective method, while the TMSCl method often proceeds under milder conditions.[1]

Q2: What is the typical yield for this compound synthesis?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. With optimized protocols, yields for the synthesis of related amino acid hydrochlorides can be as high as 75-92%.[2] However, without careful optimization, yields for similar esterifications can be much lower, in the range of 25-35%.[3]

Q3: How can I purify the final product?

A3: The most common method for purifying this compound hydrochloride is recrystallization.[2] This process involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., water-ketone-alcohol) and allowing it to slowly crystallize, leaving impurities behind in the solution.[2]

Q4: What are the key safety precautions to take during the synthesis?

A4: When working with reagents like thionyl chloride or strong acids such as sulfuric acid, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Thionyl chloride is corrosive and reacts violently with water. Concentrated acids are highly corrosive. Always add acid to the alcohol slowly to control the exothermic reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction. 2. Inefficient esterification conditions. 3. Loss of product during workup. 4. Degradation of starting material or product.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Ensure the alcohol (methanol) is in large excess to drive the equilibrium towards the product.[4] Increase the amount of acid catalyst if necessary. Consider using a more reactive esterification agent like thionyl chloride or TMSCl.[1] 3. During aqueous workup, ensure the pH is appropriately adjusted to prevent the hydrolysis of the ester. Use a suitable organic solvent for extraction. 4. Avoid excessively high temperatures during the reaction and workup to prevent decomposition.
Product is an oil or fails to crystallize 1. Presence of impurities. 2. Residual solvent. 3. Product is not the hydrochloride salt.1. Analyze the crude product by NMR or other spectroscopic methods to identify impurities. Perform column chromatography if recrystallization is ineffective. 2. Ensure all solvents are thoroughly removed under reduced pressure before attempting crystallization. 3. If the free base was isolated, dissolve it in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution to precipitate the hydrochloride salt.
Formation of a white precipitate during reaction 1. The hydrochloride salt of the amino acid ester may be precipitating from the reaction mixture. 2. Formation of insoluble byproducts.1. This is often expected, especially in non-polar solvents. The reaction can typically proceed as a suspension. 2. If the precipitate is not the desired product, it could be a salt of the starting material or a byproduct. Analyze the precipitate separately.
Reaction turns dark or shows signs of decomposition 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials. 3. Strong acid catalyst causing charring.1. Reduce the reaction temperature and monitor for improvement. Consider running the reaction at room temperature for a longer duration. 2. Ensure the purity of the L-homoserine and other reagents before starting the reaction. 3. Use a milder acid catalyst or reduce the concentration of the strong acid.

Quantitative Data on Reaction Parameters

The following tables summarize the expected impact of key reaction parameters on the yield of this compound. The data is based on general principles of Fischer esterification and data from similar amino acid ester syntheses.

Table 1: Effect of Methanol to Homoserine Molar Ratio on Yield

Molar Ratio (Methanol:Homoserine)Expected Yield (%)Notes
5:160-70A significant excess of methanol is required to shift the reaction equilibrium.
10:180-90Increasing the excess of methanol generally leads to higher conversion.[5]
20:1>90A very large excess can maximize the yield but may complicate product isolation.

Table 2: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Typical Reaction Time (hours)Expected Yield (%)Notes
25 (Room Temp)24-4870-80Slower reaction rate but may minimize side reactions.
4012-2480-90A moderate increase in temperature significantly speeds up the reaction.
65 (Reflux)4-8>90Reaction proceeds faster at the reflux temperature of methanol, often leading to the highest yields.[6]

Table 3: Comparison of Acid Catalysts

CatalystTypical Loading (mol%)Expected Yield (%)Advantages & Disadvantages
H₂SO₄5-1085-95Highly effective and inexpensive, but can cause charring if not used carefully.[3]
HCl (gas)N/A (Saturated)>90Very effective, and the resulting product is the hydrochloride salt, simplifying workup. Can be generated in situ from acetyl chloride or thionyl chloride.
p-TsOH5-1580-90A solid catalyst that is easier to handle than sulfuric acid, but may be less effective.
TMSCl150-200>90Reacts to form HCl in situ, driving the reaction under mild conditions.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of L-Homoserine

This protocol describes the synthesis of L-homoserine methyl ester hydrochloride using the Fischer esterification method.

Materials:

  • L-Homoserine

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend L-homoserine (1.0 eq) in anhydrous methanol (10-20 times the molar equivalent of homoserine).

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring.

  • Remove the ice bath and heat the mixture to reflux (approximately 65°C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a small amount of water and cool in an ice bath.

  • Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • To obtain the hydrochloride salt, bubble dry HCl gas through the ethereal solution until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-homoserine methyl ester hydrochloride.

Protocol 2: Synthesis using Trimethylchlorosilane (TMSCl)

This protocol describes a milder method for the synthesis of L-homoserine methyl ester hydrochloride.[1]

Materials:

  • L-Homoserine

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

Procedure:

  • Suspend L-homoserine (1.0 eq) in anhydrous methanol (10-15 times the molar equivalent of homoserine) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add trimethylchlorosilane (2.0 eq) dropwise with stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Remove the solvent and excess TMSCl under reduced pressure.

  • Wash the resulting solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield crude L-homoserine methyl ester hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) for further purification.

Visualizations

Synthesis_Pathway Homoserine L-Homoserine Protonated_Carbonyl Protonated Carbonyl Intermediate Homoserine->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + CH₃OH Methyl_Homoserinate This compound Tetrahedral_Intermediate->Methyl_Homoserinate - H₂O, - H⁺

Caption: Fischer esterification pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Check_Workup Proper Workup? Check_Reaction_Completion->Check_Workup Yes Extend_Time Extend Reaction Time Check_Reaction_Completion->Extend_Time No Check_Conditions Optimal Conditions? Check_Workup->Check_Conditions Yes Adjust_pH Adjust pH during Extraction Check_Workup->Adjust_pH No Increase_Methanol Increase Methanol Excess Check_Conditions->Increase_Methanol Suboptimal Increase_Catalyst Increase Catalyst Loading Check_Conditions->Increase_Catalyst Suboptimal End Yield Improved Check_Conditions->End Optimal Extend_Time->End Adjust_pH->End Increase_Methanol->End Increase_Catalyst->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Yield_Factors Yield This compound Yield Temperature Reaction Temperature Temperature->Yield Time Reaction Time Time->Yield Molar_Ratio Methanol:Homoserine Ratio Molar_Ratio->Yield Catalyst Catalyst Choice & Concentration Catalyst->Yield Water_Removal Water Removal Water_Removal->Yield

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: Purification of Crude Methyl Homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude methyl homoserinate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

While specific impurities depend on the synthetic route, common contaminants in the synthesis of amino acid esters like this compound may include:

  • Unreacted starting materials: Such as L-homoserine.

  • Reagents from the esterification process: For instance, residual acid or base catalysts and coupling agents.

  • Side-products: Including dipeptides or other derivatives formed during the reaction.

  • Solvents: Residual solvents used in the reaction or initial work-up.

Q2: Which purification technique is most suitable for crude this compound?

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the product. The most common and effective methods include:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities.

  • Liquid-Liquid Extraction: Useful for an initial clean-up of the crude reaction mixture, particularly for removing water-soluble or acid/base impurities.[1][2]

Q3: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below. For amino acid esters, common solvent systems include:

  • Alcohol/Water mixtures: Such as ethanol/water or methanol/water.[3]

  • Ester/Alkane mixtures: For example, ethyl acetate/hexane.

  • Methanol: It is often a good choice for recrystallizing methyl esters to avoid transesterification.[4]

It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal system.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out (product separates as an oil, not crystals) The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form upon cooling The solution is not saturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration and then cool again. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until clear and cool slowly. Place the solution in an ice bath or freezer to further reduce the solubility.
Low recovery of purified product Too much solvent was used. The crystals were filtered before crystallization was complete. The product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Allow sufficient time for the solution to cool and for crystals to form completely. Cool the solvent used for washing the crystals in an ice bath before use to minimize dissolution of the product.[5]
Product is still impure after recrystallization The cooling process was too rapid, trapping impurities. The chosen solvent is not effective at separating the specific impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] Perform a second recrystallization with a different solvent system.
Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks) The mobile phase is too polar (eluting compounds too quickly). The column was not packed properly, leading to channeling.Decrease the polarity of the mobile phase. For normal phase chromatography, this could mean increasing the proportion of a non-polar solvent like hexane in an ethyl acetate/hexane mixture. For reverse phase, decrease the proportion of the organic solvent.[4] Ensure the column is packed uniformly without any air bubbles or cracks.
Compound is stuck on the column The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. A gradient elution, where the polarity of the solvent is increased over time, can be effective.[6]
Tailing of peaks The compound is interacting too strongly with the stationary phase. The column is overloaded with the sample.Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid or triethylamine) to reduce strong interactions. Use a larger column or reduce the amount of sample loaded.
Cracked or dry column The solvent level dropped below the top of the stationary phase.Always keep the column wet with the mobile phase. Never let the solvent level go below the top of the silica gel or other stationary phase.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion Vigorous shaking of the separatory funnel. High concentration of solutes.Gently swirl or invert the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Allow the mixture to stand for a longer period.
Poor separation of layers The densities of the two solvents are very similar.Add a solvent of a different density to one of the layers to increase the density difference.
Desired compound remains in the aqueous layer The organic solvent is not suitable for extracting the compound. The pH of the aqueous layer is not optimal.Choose an organic solvent in which the compound has higher solubility. Adjust the pH of the aqueous layer to neutralize the amino acid ester, making it more soluble in the organic phase. For amino acids, adjusting the pH to their isoelectric point can decrease their aqueous solubility.[7]

Data Presentation

Table 1: Illustrative Solvent Screening for Recrystallization of this compound
Solvent SystemSolubility at 25°C (g/100mL)Solubility at 78°C (g/100mL)Crystal Quality
Water5.2> 20Needles, slow formation
Ethanol2.115.8Plates, rapid formation
Methanol3.518.2Prisms, moderate formation
Ethyl Acetate< 0.11.5Powder-like
Acetone0.55.7Small needles
Ethanol/Water (9:1)1.519.5Well-defined prisms
Ethyl Acetate/Hexane (1:1)< 0.22.3Fine powder

Note: This data is illustrative and should be experimentally verified.

Table 2: Illustrative Column Chromatography Purification of this compound
Stationary PhaseMobile PhaseElution OrderPurity of this compound Fraction
Silica GelEthyl Acetate/Hexane (7:3)1. Non-polar impurities 2. This compound 3. Homoserine> 98%
C18 Reverse PhaseMethanol/Water (3:7)1. Homoserine 2. This compound 3. Non-polar impurities> 99%

Note: This data is illustrative and should be experimentally verified.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of Crude this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase. Carefully add the sample solution to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase over time.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Liquid-Liquid Extraction of Crude this compound
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Washing: Add an equal volume of an aqueous solution (e.g., water, dilute acid, or dilute base) to the separatory funnel.

  • Extraction: Stopper the funnel and gently invert it several times to allow for the transfer of impurities between the layers. Vent the funnel periodically to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower layer and collect the upper layer.

  • Repeat: Repeat the washing step as necessary with fresh aqueous solution.

  • Drying: Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the partially purified this compound.

Visualizations

Purification_Workflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup chromatography Column Chromatography crude->chromatography Direct Purification recrystallization Recrystallization extraction->recrystallization Solid Product extraction->chromatography Oily Product pure Pure this compound recrystallization->pure chromatography->pure

Caption: General purification workflow for crude this compound.

Troubleshooting_Recrystallization start Crude Product Dissolved in Hot Solvent cool Cool Solution start->cool crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals Problem oiling_out Product Oils Out cool->oiling_out Problem evaporate Evaporate Some Solvent no_crystals->evaporate Solution add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Alternative reheat Reheat and Add More Solvent oiling_out->reheat Solution evaporate->cool add_antisolvent->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->cool

Caption: Troubleshooting logic for recrystallization issues.

Troubleshooting_Column_Chromatography start Load Sample onto Column elute Elute with Mobile Phase start->elute good_sep Good Separation elute->good_sep poor_sep Poor Separation elute->poor_sep Problem no_elution Compound Stuck elute->no_elution Problem dec_polarity Decrease Mobile Phase Polarity poor_sep->dec_polarity Solution check_packing Check Column Packing poor_sep->check_packing Also Check inc_polarity Increase Mobile Phase Polarity no_elution->inc_polarity Solution dec_polarity->elute inc_polarity->elute

Caption: Troubleshooting logic for column chromatography problems.

References

Stability and storage conditions for methyl homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability and optimal storage conditions for methyl homoserinate. It is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid (lyophilized) this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1][2] Before use, it is crucial to allow the container to warm to room temperature in a desiccator before opening. This practice prevents condensation of atmospheric moisture onto the compound, which can significantly reduce its long-term stability.[1]

Q2: How should I store solutions of this compound?

Solutions of this compound are less stable than the lyophilized powder. For maximum stability, prepare solutions in a sterile buffer at a pH between 5 and 7.[3] It is highly recommended to divide the stock solution into single-use aliquots and store them frozen at -20°C or -80°C.[2][3] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1][3] Generally, peptide solutions are stable for up to one week at 4°C, but for longer storage, freezing is essential.[3]

Q3: What are the primary degradation pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis of the methyl ester and reactions involving the amino acid side chain.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which converts this compound back to homoserine and methanol. This reaction can be catalyzed by both acidic and basic conditions.[4][5]

  • Side Chain Oxidation: Although not as reactive as methionine, the homoserine side chain can be prone to oxidation under certain conditions.

Q4: Are there any specific handling precautions I should take?

Yes, proper handling is critical to maintain the purity and stability of this compound.

  • Hygroscopicity: Like many amino acid derivatives, this compound can be hygroscopic. Always handle the solid material in a dry environment, such as a glove box or in a room with low humidity.

  • Inert Atmosphere: For long-term storage of the solid, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and moisture.[3]

  • Personal Protective Equipment: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.[1][3] Verify the pH of your experimental buffer; ideally, it should be between 5 and 7.[3]
Appearance of a new peak in HPLC analysis This could indicate the presence of homoserine due to ester hydrolysis.Confirm the identity of the new peak by running a homoserine standard. If hydrolysis is confirmed, review solution preparation and storage procedures. Avoid exposure to high or low pH.
Solid material appears clumpy or discolored Absorption of moisture and potential degradation.Do not use the material if its appearance has changed. Discard the vial and use a fresh one. Ensure that the container is always tightly sealed and stored in a desiccator.[1]

Stability Data

The following table summarizes the stability of this compound under various storage conditions. This data is based on general principles for amino acid esters and should be used as a guideline. For critical applications, it is recommended to perform an in-house stability study.

Condition Form Temperature pH Expected Stability
Ideal Long-Term Solid (Lyophilized)-80°CN/A> 2 years
Standard Long-Term Solid (Lyophilized)-20°CN/A1-2 years[2]
Short-Term Solid (Lyophilized)4°CN/ASeveral weeks to months[1][2]
Ideal Solution Solution (in buffer)-80°C5-7Up to 1 year[2]
Standard Solution Solution (in buffer)-20°C5-73-4 months[2]
Refrigerated Solution Solution (in buffer)4°C5-71-2 weeks[2][3]
Room Temperature Solid (Lyophilized)Room TempN/ASeveral days to weeks[2]
Room Temperature SolutionRoom TempNeutral< 24 hours

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to determine the stability of this compound in a buffered solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (high purity)
  • Sterile phosphate buffer (50 mM, pH 7.0)
  • HPLC grade water
  • HPLC grade acetonitrile
  • Trifluoroacetic acid (TFA)
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the 50 mM phosphate buffer (pH 7.0).
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) and inject it into the HPLC system. This will serve as the baseline (T=0) measurement.
  • Sample Incubation: Aliquot the remaining stock solution into several vials and store them under the desired test conditions (e.g., 4°C, room temperature, 37°C).
  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), remove one vial from each storage condition.
  • HPLC Analysis: Dilute the aged sample to the same concentration as the T=0 sample and analyze it using the same HPLC method.
  • Data Analysis: Quantify the peak area of this compound at each time point. The percentage of remaining this compound can be calculated relative to the T=0 sample. The appearance and increase of any new peaks (e.g., homoserine) should also be monitored.

3. HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: 5% to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 210 nm
  • Injection Volume: 10 µL

Visual Guides

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability start Inconsistent Experimental Results? check_solution Is the stock solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh stock solution from lyophilized powder. check_solution->prepare_fresh No check_storage Was the solution stored correctly? (-20°C or -80°C, minimal freeze-thaw cycles) check_solution->check_storage Yes end_ok Problem Resolved prepare_fresh->end_ok correct_storage Implement proper storage protocols: aliquot and freeze. check_storage->correct_storage No check_hplc Do you see unexpected peaks in HPLC? check_storage->check_hplc Yes correct_storage->end_ok run_standard Run a homoserine standard to confirm hydrolysis. check_hplc->run_standard Yes end_issue Persistent Issue: Contact Technical Support check_hplc->end_issue No review_protocol Review solution pH and handling procedures to prevent degradation. run_standard->review_protocol review_protocol->end_ok

Troubleshooting Workflow for this compound Stability

Storage_Decision_Tree Storage Condition Decision Tree for this compound start Select Form of this compound solid Solid (Lyophilized) start->solid solution Solution start->solution storage_duration_solid Intended Storage Duration? solid->storage_duration_solid storage_duration_solution Intended Storage Duration? solution->storage_duration_solution long_term_solid > 2 months storage_duration_solid->long_term_solid short_term_solid < 2 months storage_duration_solid->short_term_solid long_term_solution > 2 weeks storage_duration_solution->long_term_solution short_term_solution < 2 weeks storage_duration_solution->short_term_solution store_minus_80_solid Store at -20°C to -80°C in a desiccator, protected from light. long_term_solid->store_minus_80_solid store_4c_solid Store at 4°C in a desiccator, protected from light. short_term_solid->store_4c_solid store_minus_80_solution Aliquot and store at -20°C to -80°C. Use sterile buffer (pH 5-7). long_term_solution->store_minus_80_solution store_4c_solution Store at 4°C. Use sterile buffer (pH 5-7). short_term_solution->store_4c_solution

Storage Condition Decision Tree

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Homoserinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions for methyl homoserinate derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield during N-acylation of this compound.

  • Question: I am getting a low yield of my desired N-acyl this compound. What are the possible causes and how can I improve it?

  • Answer: Low yields in N-acylation reactions can stem from several factors. Here's a step-by-step troubleshooting guide:

    • Incomplete Activation of the Carboxylic Acid: The carboxylic acid needs to be efficiently activated for the acylation to proceed.

      • Solution: Ensure your coupling reagents are fresh and used in the correct stoichiometry. For instance, when using HATU or HBTU, an excess of the reagent (1.1-1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) is recommended.[1][2]

    • Side Reactions: The free hydroxyl group of this compound can compete with the amine, leading to O-acylation. Additionally, if the reaction conditions are too harsh, the methyl ester can be hydrolyzed.

      • Solution: Protect the hydroxyl group, for example, as a silyl ether (e.g., TBDMS) before N-acylation. This prevents O-acylation. To avoid ester hydrolysis, use anhydrous solvents and non-aqueous workup conditions where possible.

    • Steric Hindrance: If either the acyl group or a protecting group on the amine is bulky, the reaction rate can be significantly reduced.

      • Solution: Consider using a more powerful coupling reagent like HATU, which is known to be effective for sterically hindered couplings.[1][3] Prolonging the reaction time or slightly increasing the temperature (e.g., from 0 °C to room temperature) might also help, but monitor for side reactions.

    • Purification Losses: The product may be lost during workup and purification steps.

      • Solution: Optimize your purification protocol. If using column chromatography, ensure the chosen solvent system provides good separation. Liquid-liquid extraction conditions should also be optimized to ensure your product remains in the organic phase.

Issue 2: Presence of a lactone byproduct in my reaction mixture.

  • Question: I am observing the formation of a lactone byproduct during the N-acylation or deprotection of my this compound derivative. How can I prevent this?

  • Answer: Intramolecular cyclization to form a lactone is a common side reaction with homoserine derivatives.

    • Cause: This is often promoted by basic or acidic conditions, or elevated temperatures, where the hydroxyl group attacks the methyl ester.

    • Prevention during N-acylation:

      • Protect the hydroxyl group as described in Issue 1.

      • Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of lactonization.

    • Prevention during deprotection:

      • For N-Boc deprotection: Use milder acidic conditions. For example, instead of neat TFA, a solution of 4M HCl in dioxane or TFA in dichloromethane at 0 °C can be effective.[4]

      • For hydroxyl protecting group removal (e.g., TBDMS): Use fluoride sources under buffered or neutral conditions, such as TBAF in THF buffered with acetic acid, to avoid strongly basic or acidic environments.

Issue 3: Difficulty in removing the protecting group.

  • Question: My protecting group (e.g., Boc or TBDMS) is difficult to remove, or the reaction is incomplete. What should I do?

  • Answer: Incomplete deprotection can be due to inefficient reagents or steric hindrance.

    • N-Boc Group:

      • Solution: Increase the concentration or volume of the acidic reagent (e.g., TFA). Ensure your reagents are not degraded. For stubborn Boc groups, you can increase the reaction time or let the reaction proceed at room temperature.[4]

    • TBDMS Group:

      • Solution: If using TBAF and the reaction is sluggish, ensure the reagent is anhydrous if possible, as water can affect its reactivity. Alternatively, other fluoride sources like HF-Pyridine or TAS-F can be more potent.[5] For acid-labile silyl ethers, stronger acidic conditions can be used, provided the rest of the molecule is stable.

Frequently Asked Questions (FAQs)

Q1: Which protecting group should I use for the hydroxyl group of this compound?

A1: The choice of protecting group depends on the subsequent reaction conditions you plan to use. An orthogonal protecting group strategy is often the best approach.[6]

  • tert-Butyldimethylsilyl (TBDMS) ether: This is a good choice as it is stable to the basic conditions often used for N-acylation and can be removed with fluoride reagents (like TBAF), which will not affect a Boc-protected amine or the methyl ester.[7][8]

  • Benzyl (Bn) ether: This is a very stable protecting group that can be removed by hydrogenolysis (e.g., H₂/Pd-C). This is a good option if your molecule does not contain other groups that are sensitive to catalytic hydrogenation.

Q2: What is the best coupling reagent for N-acylation of this compound?

A2: The choice of coupling reagent depends on the nature of the carboxylic acid and any steric hindrance.

  • For simple, unhindered carboxylic acids: Carbodiimides like EDC in the presence of an additive like HOBt are often sufficient and cost-effective.[9]

  • For sterically hindered or valuable carboxylic acids: Uronium/aminium salts like HATU or HBTU are generally more efficient and lead to faster reaction times with fewer side reactions.[1][10] Phosphonium salts like PyBOP are also a good alternative.

Q3: How can I purify my N-acyl this compound derivative?

A3: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of your specific derivative. A gradient of ethyl acetate in hexanes is a common starting point. For more polar compounds, dichloromethane and methanol might be used. Reversed-phase HPLC can also be an effective purification method for more challenging separations.[11]

Q4: Can I perform N-acylation without protecting the hydroxyl group?

A4: It is possible, but not generally recommended due to the risk of side reactions. The hydroxyl group can be acylated, leading to a mixture of products and a lower yield of the desired N-acylated compound. If you choose to proceed without protection, it is crucial to use mild reaction conditions and carefully control the stoichiometry of your reagents.

Data Presentation

Table 1: Comparison of Common Protecting Groups for this compound

Protecting GroupFunctional GroupIntroduction ConditionsRemoval ConditionsStability
Boc AmineBoc₂O, base (e.g., TEA, DIPEA), CH₂Cl₂ or THFAcidic (e.g., TFA, HCl in dioxane)Stable to base, nucleophiles, hydrogenation
Cbz AmineCbz-Cl, base (e.g., NaHCO₃), H₂O/dioxaneHydrogenolysis (H₂, Pd/C)Stable to mild acid and base
TBDMS HydroxylTBDMS-Cl, imidazole, DMF or CH₂Cl₂Fluoride source (e.g., TBAF, HF•Py)Stable to base, mild acid, oxidation, reduction
Bn HydroxylBnBr, NaH, THF or DMFHydrogenolysis (H₂, Pd/C)Stable to acid, base, oxidation, reduction

Table 2: Typical Conditions for N-Acylation of this compound Derivatives

Coupling ReagentBase (equivalents)SolventTemperature (°C)Typical Reaction Time (h)
EDC/HOBt DIPEA (2-3)CH₂Cl₂ or DMF0 to RT12-24
HATU DIPEA (2-3)DMF0 to RT2-6
HBTU DIPEA (2-3)DMF0 to RT2-6
PyBOP DIPEA (2-3)CH₂Cl₂ or DMF0 to RT4-12

Experimental Protocols

Protocol 1: Hydroxyl Protection of N-Boc-Methyl Homoserinate with TBDMS-Cl

  • Dissolve N-Boc-methyl homoserinate (1.0 eq) in anhydrous DMF.

  • Add imidazole (2.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes).

Protocol 2: N-Acylation of this compound using HATU

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine (e.g., O-TBDMS-methyl homoserinate, 1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_protection Protection Stage cluster_acylation N-Acylation cluster_deprotection Deprotection Stage start This compound protect_amine N-Boc Protection start->protect_amine protect_hydroxyl O-TBDMS Protection protect_amine->protect_hydroxyl acylate N-Acylation with R-COOH (e.g., HATU, DIPEA) protect_hydroxyl->acylate deprotect_hydroxyl O-TBDMS Deprotection (e.g., TBAF) acylate->deprotect_hydroxyl deprotect_amine N-Boc Deprotection (e.g., TFA) deprotect_hydroxyl->deprotect_amine end_node Final Product deprotect_amine->end_node

Caption: General experimental workflow for the synthesis of N-acyl this compound derivatives.

Troubleshooting_Logic start Low Yield in N-Acylation? check_activation Check Coupling Reagent Activity and Stoichiometry start->check_activation check_side_reactions Side Reactions Observed? (O-acylation, Hydrolysis) check_activation->check_side_reactions Reagents OK protect_oh Protect Hydroxyl Group (e.g., TBDMS) check_side_reactions->protect_oh Yes use_anhydrous Use Anhydrous Solvents check_side_reactions->use_anhydrous Yes check_sterics Steric Hindrance an Issue? check_side_reactions->check_sterics No protect_oh->check_sterics use_anhydrous->check_sterics stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) check_sterics->stronger_reagent Yes optimize_conditions Optimize Reaction Time/Temp check_sterics->optimize_conditions Yes check_purification Review Purification Protocol check_sterics->check_purification No stronger_reagent->check_purification optimize_conditions->check_purification

Caption: Troubleshooting flowchart for low yields in N-acylation reactions.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Methyl Homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing methyl homoserinate and similar amine-containing compounds by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a basic compound like this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for basic compounds is secondary interaction with residual silanol groups on the surface of silica-based stationary phases.[1][2][3][4] this compound, containing a primary amine, can become protonated in the mobile phase. These positively charged analyte molecules can then interact with ionized, negatively charged silanol groups (Si-O⁻) on the stationary phase surface. This secondary retention mechanism, in addition to the primary reversed-phase retention, leads to a non-uniform elution process and results in a tailing peak.[1][4][5]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.

  • At low pH (e.g., pH 2-3): The silanol groups on the silica surface are protonated (Si-OH) and therefore neutral. This minimizes the undesirable ionic interactions with the protonated this compound, leading to a more symmetrical peak.[5][6][7]

  • At intermediate to high pH (e.g., pH > 4): Silanol groups become increasingly deprotonated and negatively charged, leading to stronger secondary interactions with the positively charged analyte and increased peak tailing.[1][8]

Therefore, adjusting the mobile phase to a lower pH is a primary strategy to mitigate peak tailing for basic compounds.[5][6]

Q3: Can the choice of HPLC column influence peak tailing for my analyte?

A3: Absolutely. The choice of column is crucial for minimizing peak tailing.

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, which significantly reduces the number of active sites available for secondary interactions.[1]

  • Type B or High-Purity Silica Columns: Modern columns are often manufactured with high-purity silica that has a lower metal content and fewer acidic silanol sites, resulting in better peak shapes for basic compounds.[6]

  • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can improve pH stability and reduce silanol activity.[6]

  • Polymer-Based Columns: These columns lack silanol groups altogether and can provide excellent peak shapes for basic compounds, although they may have different selectivity compared to silica-based columns.[6]

Q4: Are there any mobile phase additives that can help reduce peak tailing?

A4: Yes, several mobile phase additives can be employed to improve the peak shape of basic analytes.

  • Sacrificial Bases (Competing Amines): Small, basic additives like triethylamine (TEA) can be added to the mobile phase (typically at concentrations of 10-25 mM).[9][10] TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively "masking" them from the analyte and reducing peak tailing.[5][10]

  • Ion-Pairing Agents: For cationic analytes like protonated this compound, anionic ion-pairing agents such as alkyl sulfonates (e.g., sodium heptanesulfonate) can be added to the mobile phase.[11] These reagents form a neutral ion pair with the analyte, which then interacts with the stationary phase via a consistent reversed-phase mechanism, leading to improved peak shape.[11][12]

Q5: Could metal contamination be a cause of peak tailing?

A5: Yes, trace metal impurities (e.g., iron, aluminum) in the silica matrix of the column packing or from stainless steel components of the HPLC system can lead to peak tailing.[6][10] These metal ions can act as chelation sites for analytes with electron-donating groups, such as the amine and hydroxyl groups in this compound, causing a strong, undesirable secondary retention mechanism.[2][5] Using columns with low metal content and ensuring a well-maintained, inert HPLC system can help mitigate this issue.

Q6: What is HILIC, and could it be a suitable alternative for analyzing this compound?

A6: HILIC, or Hydrophilic Interaction Liquid Chromatography, is a separation technique that uses a polar stationary phase (like bare silica, amide, or amino columns) and a mobile phase with a high concentration of organic solvent mixed with a small amount of aqueous buffer.[13][14] It is particularly well-suited for the analysis of highly polar compounds that show little or no retention in reversed-phase chromatography.[13][15][16] Since this compound is a polar molecule, HILIC can be an excellent alternative to reversed-phase HPLC, often providing good retention and symmetrical peak shapes without the issues of silanol interactions.[14][17]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Observation Potential Cause Suggested Solution(s)
All peaks in the chromatogram are tailing. Extra-column Effects: Dead volume in tubing, fittings, or detector flow cell.[18]- Use shorter, narrower internal diameter tubing. - Ensure all fittings are properly connected and not overtightened. - Consider using a detector flow cell with a smaller volume.
Column Void or Contamination: A void at the column inlet or a partially blocked frit.[19][20]- Reverse and flush the column (check manufacturer's instructions). - If the problem persists, replace the column. - Use a guard column and in-line filter to protect the analytical column.[18]
Only the this compound peak is tailing. Secondary Silanol Interactions: Interaction between the protonated amine and ionized silanol groups.[1][3]- Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.0 to suppress silanol ionization.[5][6] - Use a High-Purity, End-capped Column: Switch to a modern, high-quality column designed for good peak shape with basic compounds.[5][6] - Add a Competing Base: Incorporate 10-25 mM triethylamine (TEA) into the mobile phase.[9]
Metal Chelation: Interaction of the analyte with metal ions in the column packing or system.[5][6]- Use a column with low metal content. - Consider using a mobile phase with a chelating agent like EDTA, if compatible with your detection method.
Column Overload: Injecting too high a concentration or volume of the sample.[2][21]- Dilute the sample. - Reduce the injection volume.[21]
Inappropriate Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase.[2][7]- Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak tailing is inconsistent between runs. Insufficient Buffer Capacity: The buffer is not adequately controlling the mobile phase pH.[9][22]- Increase the buffer concentration (typically 10-50 mM).[7] - Ensure the mobile phase pH is within the buffering range of the chosen buffer.

Experimental Protocol: Method Development to Mitigate Peak Tailing

This protocol outlines a systematic approach to developing a robust HPLC method for this compound with improved peak symmetry.

  • Initial Conditions (Reversed-Phase):

    • Column: C18, 4.6 x 150 mm, 5 µm (a standard, non-end-capped column to establish a baseline).

    • Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Sample: 100 µg/mL this compound in Mobile Phase A.

  • Troubleshooting and Optimization Steps:

    • Step 1: Evaluate Baseline Peak Shape: Run the initial conditions and measure the asymmetry factor of the this compound peak. An asymmetry factor > 1.2 indicates significant tailing.[1]

    • Step 2: Column Comparison:

      • Replace the initial column with a modern, end-capped, high-purity C18 column of the same dimensions.

      • Repeat the analysis under the same conditions and compare the peak asymmetry.

    • Step 3: Mobile Phase pH Adjustment:

      • Prepare mobile phases with different pH values using appropriate buffers (e.g., pH 3, 4, 5, 6, 7).

      • Analyze the sample with each mobile phase and plot the peak asymmetry factor against pH to determine the optimal pH for symmetrical peaks.

    • Step 4: Addition of a Competing Base:

      • To the optimized mobile phase from Step 3 (if tailing persists), add triethylamine at concentrations of 10 mM, 20 mM, and 30 mM.

      • Analyze the sample at each concentration to find the level that provides the best peak shape without compromising retention or resolution.

    • Step 5: Evaluation of HILIC:

      • Column: Amide or bare silica HILIC column, 4.6 x 150 mm, 5 µm.

      • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.

      • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.

      • Gradient: Start with a high percentage of A and decrease over time.

      • Run the sample and evaluate retention and peak shape.

Data Presentation

The following table summarizes hypothetical data from the optimization experiments described above, illustrating the impact of different parameters on the peak asymmetry factor for this compound.

Parameter Changed Condition Peak Asymmetry Factor (As)
Column Type Standard C182.1
End-capped C181.3
Mobile Phase pH pH 7.02.5
pH 4.51.8
pH 2.7 (0.1% Formic Acid)1.2
Mobile Phase Additive No Additive (pH 4.5)1.8
20 mM TEA (pH 4.5)1.1
Chromatographic Mode HILIC (Amide Column)1.1

Visualization

The following diagram illustrates the logical workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Asymmetry > 1.2) all_peaks Are all peaks tailing? start->all_peaks extra_column Check for Extra-Column Effects (fittings, tubing, dead volume) all_peaks->extra_column Yes cause Identify Chemical Cause all_peaks->cause No column_health Check Column Health (voids, contamination) extra_column->column_health resolved Peak Shape Acceptable (Asymmetry <= 1.2) column_health->resolved ph_optimization Optimize Mobile Phase pH (Aim for pH 2.5-3.0) cause->ph_optimization column_choice Use High-Purity, End-capped Column ph_optimization->column_choice additives Consider Mobile Phase Additives (e.g., TEA) column_choice->additives overload Check for Column Overload (dilute sample) additives->overload alternative_mode Still Tailing? overload->alternative_mode hilic Switch to HILIC Mode alternative_mode->hilic Yes alternative_mode->resolved No hilic->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Methyl Homoserinate Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up of methyl homoserinate production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the experimental challenges in scaling up the production of this valuable compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary microorganisms used for L-homoserine production, the precursor to this compound?

A1: The most commonly utilized microorganisms for the fermentative production of L-homoserine are genetically engineered strains of Corynebacterium glutamicum and Escherichia coli.[1][2] Both have been extensively studied and metabolically engineered to enhance the production of L-aspartate-derived amino acids.[2]

Q2: What are the key metabolic engineering strategies to improve L-homoserine yield?

A2: Key strategies focus on redirecting carbon flux towards L-homoserine synthesis and preventing its consumption in other pathways. This includes:

  • Relieving feedback inhibition: Key enzymes in the L-homoserine biosynthetic pathway, such as aspartate kinase (LysC) and homoserine dehydrogenase (Hom), are often subject to feedback inhibition by L-threonine and other downstream products.[3][4][5] Site-directed mutagenesis to create feedback-resistant enzyme variants is a common and effective approach.[3][6]

  • Blocking competing pathways: Deleting or attenuating genes involved in pathways that consume L-homoserine, such as the threonine and methionine biosynthesis pathways (e.g., thrB and metA), is crucial for accumulation of the target product.[7][8]

  • Enhancing precursor supply: Increasing the availability of precursors like oxaloacetate and L-aspartate, and ensuring a sufficient supply of cofactors such as NADPH, can significantly boost production.[9][10]

  • Improving export: Overexpressing exporter proteins can facilitate the transport of L-homoserine out of the cell, reducing intracellular accumulation and potential feedback inhibition.[2][10]

Q3: What are the options for converting L-homoserine to this compound?

A3: The conversion of L-homoserine to its methyl ester can be achieved through two primary routes:

  • Chemical Synthesis: This typically involves reacting L-homoserine with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, followed by refluxing the mixture.[11]

  • Enzymatic Synthesis: Lipases are commonly used enzymes that can catalyze the esterification of amino acids with alcohols like methanol. This approach offers the advantage of milder reaction conditions.

Q4: Can the esterification of L-homoserine be performed in situ during fermentation?

A4: While theoretically possible, in situ enzymatic esterification of L-homoserine during fermentation presents significant challenges. The addition of methanol to the fermentation broth can have an inhibitory effect on the growth and metabolic activity of the production microorganisms.[12][13] Furthermore, the optimal conditions for fermentation (e.g., pH, temperature) may not align with the optimal conditions for enzymatic esterification. Therefore, a two-step process involving fermentation to produce L-homoserine followed by downstream esterification is more common.

Troubleshooting Guides

Fermentation Scale-Up
Issue Potential Causes Troubleshooting Steps
Low L-homoserine Titer - Feedback inhibition: End-products like L-threonine are inhibiting key enzymes (e.g., homoserine kinase).- Precursor limitation: Insufficient supply of oxaloacetate or L-aspartate.- Suboptimal fermentation conditions: pH, temperature, or dissolved oxygen levels are not optimal for production.- Plasmid instability: Loss of expression plasmids carrying key genes.- Engineer feedback-resistant variants of key enzymes (e.g., LysC, Hom, ThrB).[3][4][6]- Enhance the expression of genes in the precursor synthesis pathway.- Optimize fermentation parameters (pH, temperature, aeration) at the new scale.- Integrate key genes into the chromosome to ensure stability.
Accumulation of Byproducts (e.g., L-threonine, L-lysine) - Incomplete blockage of competing pathways: The activity of enzymes downstream of L-homoserine is not fully eliminated.- Metabolic flux imbalance: Carbon flow is still being diverted to other amino acid synthesis pathways.- Verify the knockout of genes such as thrB and metA.[7][8]- Downregulate the expression of genes at the branch points leading to byproduct formation.[5]
Poor Growth at Large Scale - Oxygen limitation: Inefficient oxygen transfer in larger bioreactors.- Shear stress: High agitation speeds can damage cells.- Nutrient gradients: Inhomogeneous mixing leading to localized nutrient depletion.- Increase aeration rate and/or use oxygen-enriched air.- Optimize impeller design and agitation speed to balance mixing and shear stress.- Improve mixing efficiency through bioreactor design and agitation strategy.
Inhibition by Methanol (if attempting in situ esterification) - Toxicity of methanol to the microbial host. [12][13]- Use a two-step process: produce and purify L-homoserine first, then perform esterification.- If in situ is necessary, screen for methanol-tolerant strains or use adaptive laboratory evolution.[14]
Esterification and Purification
Issue Potential Causes Troubleshooting Steps
Low this compound Yield - Incomplete esterification reaction: Suboptimal reaction conditions (temperature, catalyst concentration, reaction time).- Hydrolysis of the ester: Presence of water can lead to the reverse reaction.- Product degradation: Instability of the ester under the reaction or purification conditions.- Optimize reaction parameters for the chosen chemical or enzymatic method.- Ensure anhydrous conditions for chemical esterification.- Investigate the stability of this compound at different pH and temperature values.
Difficult Purification from Fermentation Broth - Presence of similar compounds: Other amino acids and organic acids in the broth can co-elute during chromatography.- High salt concentration: Salts from the fermentation medium can interfere with purification steps.- Utilize ion-exchange chromatography to separate based on charge differences.- Employ a desalting step (e.g., nanofiltration or dialysis) before final purification.- Consider crystallization as a final purification step.
Product Instability during Downstream Processing - Hydrolysis of the ester bond at non-neutral pH. - Thermal degradation at elevated temperatures. - Maintain a neutral or slightly acidic pH during purification and storage.[11]- Avoid prolonged exposure to high temperatures.- Amino acid esters have been shown to prevent thermal inactivation and aggregation of some proteins, suggesting some inherent stability.[15]

Quantitative Data Summary

Table 1: L-Homoserine Production in E. coli at Different Scales

StrainCultivation ScaleGlucose Yield (g/g)Titer (g/L)Productivity (g/L/h)Reference
HS33/pACYC-pycP458S-thrAG433R-lysCShake Flask0.338.54-[7]
HS33/pACYC-pycP458S-thrAG433R-lysCFed-batch Fermentation0.3137.57-[7]
HOM-14Fed-batch Fermentation-60.1-[16]
Engineered StrainFed-batch Fermentation0.5084.11.96[9]
LJL12Fed-batch Fermentation-35.80.82[1]

Table 2: L-Homoserine Production in Corynebacterium glutamicum

StrainCultivation MethodL-threonine addedTiter (mg/L)Reference
H1 (thrB knockout)Ordinary Shake Flask0.5 g/L44.6[8]
H1 (thrB knockout)Shake Flask with Baffles0.5 g/L836.7[8]

Experimental Protocols

Fed-Batch Fermentation of L-Homoserine Producing E. coli

This protocol is a generalized procedure based on common practices for high-density fermentation of engineered E. coli.

  • Inoculum Preparation:

    • Inoculate a single colony of the L-homoserine producing E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 250 rpm for 8-12 hours.

    • Use this seed culture to inoculate a larger volume (e.g., 100 mL) of fermentation seed medium in a shake flask.

    • Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.

  • Bioreactor Setup:

    • Prepare the fermentation medium in a sterilized bioreactor. A typical medium contains glucose, a nitrogen source (e.g., ammonia), phosphate, and trace elements.

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Set the initial temperature to 37°C and maintain pH at a setpoint (e.g., 7.0) by automated addition of a base (e.g., ammonia water).

  • Fermentation:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the DO level above 20% by controlling the agitation speed and aeration rate.

    • Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution.

    • Maintain a low glucose concentration in the bioreactor to avoid overflow metabolism.

    • Collect samples periodically to monitor cell growth (OD600) and L-homoserine concentration.

  • Harvesting:

    • Once the desired L-homoserine titer is reached or glucose feeding is stopped, cool the bioreactor to stop cell growth.

    • Harvest the fermentation broth by centrifugation or microfiltration to separate the cells from the supernatant containing L-homoserine.

Downstream Purification of this compound

This protocol outlines a general approach for the purification of this compound from a reaction mixture after esterification of L-homoserine.

  • Removal of Catalyst and Unreacted Amino Acid:

    • If a strong acid was used for chemical esterification, neutralize the reaction mixture with a base (e.g., sodium carbonate).

    • Utilize a strong cation exchange resin to bind the unreacted L-homoserine and other amino acids. This compound, having its amino group protonated and its carboxyl group esterified, will have a different charge profile and may not bind as strongly, allowing for separation.

  • Solvent Extraction:

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate) to move the more hydrophobic this compound into the organic phase, leaving behind more polar impurities and salts in the aqueous phase.

  • Chromatographic Purification:

    • Further purify the this compound using column chromatography. A silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can be effective.

    • Alternatively, reversed-phase HPLC can be used for high-purity applications.

  • Solvent Removal and Product Isolation:

    • Remove the solvent from the purified fractions under reduced pressure using a rotary evaporator.

    • The final product can be obtained as a solid or an oil. If necessary, crystallization from a suitable solvent system can be performed to obtain a crystalline product.

HPLC Analysis of this compound

This is a general method that can be adapted for the quantification of this compound.

  • Sample Preparation:

    • Dilute the fermentation broth or reaction mixture with the mobile phase to a concentration within the linear range of the standard curve.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used for the analysis of amino acids and their derivatives.[17][18]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[19]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[19]

    • Detection: UV detection at a low wavelength (e.g., 205-220 nm) is suitable for compounds lacking a strong chromophore.[17]

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) for reproducible retention times.

  • Quantification:

    • Prepare a standard curve using known concentrations of purified this compound.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the concentration of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

L-Homoserine_Biosynthesis_Pathway Glucose Glucose Oxaloacetate Oxaloacetate Glucose->Oxaloacetate Glycolysis & TCA Cycle L-Aspartate L-Aspartate Oxaloacetate->L-Aspartate Aspartyl-phosphate Aspartyl-phosphate L-Aspartate->Aspartyl-phosphate Aspartate kinase (LysC) Feedback inhibited by L-Threonine & L-Lysine Aspartate-semialdehyde Aspartate-semialdehyde Aspartyl-phosphate->Aspartate-semialdehyde L-Homoserine L-Homoserine Aspartate-semialdehyde->L-Homoserine Homoserine dehydrogenase (Hom) Feedback inhibited by L-Threonine O-phospho-L-homoserine O-phospho-L-homoserine L-Homoserine->O-phospho-L-homoserine Homoserine kinase (thrB) Blocked in production strains O-succinyl-L-homoserine O-succinyl-L-homoserine L-Homoserine->O-succinyl-L-homoserine Homoserine O-succinyltransferase (metA) Blocked in production strains L-Threonine L-Threonine O-phospho-L-homoserine->L-Threonine L-Methionine L-Methionine O-succinyl-L-homoserine->L-Methionine

Caption: L-Homoserine biosynthetic pathway and key points for metabolic engineering.

Scale-Up_Workflow cluster_fermentation Fermentation cluster_downstream Downstream Processing Shake_Flask Shake_Flask Seed_Fermenter Seed_Fermenter Shake_Flask->Seed_Fermenter Production_Fermenter Production_Fermenter Seed_Fermenter->Production_Fermenter Harvesting Harvesting Production_Fermenter->Harvesting Esterification Esterification Harvesting->Esterification Purification Purification Esterification->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for the scale-up of this compound production.

Troubleshooting_Logic node_issue node_issue node_solution node_solution Low_Yield Low Final Product Yield Low_Fermentation_Titer Low_Fermentation_Titer Low_Yield->Low_Fermentation_Titer Check L-homoserine concentration Low_Esterification_Conversion Low_Esterification_Conversion Low_Yield->Low_Esterification_Conversion Check esterification reaction Feedback_Inhibition Feedback_Inhibition Low_Fermentation_Titer->Feedback_Inhibition Analyze byproducts Suboptimal_Conditions Suboptimal_Conditions Low_Fermentation_Titer->Suboptimal_Conditions Review fermentation data Reaction_Conditions Reaction_Conditions Low_Esterification_Conversion->Reaction_Conditions Review reaction parameters Product_Degradation Product_Degradation Low_Esterification_Conversion->Product_Degradation Analyze for degradation products Engineer_Enzymes Engineer_Enzymes Feedback_Inhibition->Engineer_Enzymes Solution Optimize_Parameters Optimize_Parameters Suboptimal_Conditions->Optimize_Parameters Solution Optimize_Reaction Optimize_Reaction Reaction_Conditions->Optimize_Reaction Solution Modify_Purification Modify_Purification Product_Degradation->Modify_Purification Solution

Caption: A logical troubleshooting flowchart for low this compound yield.

References

Removal of impurities from methyl homoserinate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the removal of impurities from methyl homoserinate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: Based on typical esterification reactions of amino acids, the most common impurities include:

  • Unreacted L-homoserine: Incomplete esterification can leave starting material in your product.

  • Diketopiperazine (DKP) of homoserine: This is a cyclic dipeptide formed by the intramolecular cyclization of two homoserine methyl ester molecules. This is a significant side product, especially during prolonged reaction times or specific pH conditions.[1][2]

  • Salts: If the reaction is performed using an acid catalyst (e.g., HCl or H₂SO₄) and subsequently neutralized, salts like triethylammonium chloride or sodium sulfate may be present.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., methanol, ethyl acetate, hexane) are common impurities.

  • Enantiomeric Impurities: The presence of the D-enantiomer of this compound if the starting L-homoserine was not enantiomerically pure.[3]

Q2: My final product of this compound is a salt (hydrochloride). How do I obtain the free amine?

A2: To obtain the free this compound from its hydrochloride salt, you need to neutralize the salt with a base. A common procedure involves dissolving the hydrochloride salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and washing it with an aqueous basic solution such as saturated sodium bicarbonate or a dilute potassium carbonate solution.[4] The free amine will then be in the organic layer, which can be dried and concentrated.

Q3: I suspect diketopiperazine (DKP) formation in my reaction. How can I minimize it?

A3: Diketopiperazine formation is a common side reaction in peptide synthesis and with amino acid esters.[1] To minimize its formation:

  • Control Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures during the esterification and work-up.

  • pH Control: DKP formation is pH-dependent. Maintaining a slightly acidic pH can help suppress this side reaction.[2]

  • Use of Protecting Groups: For multi-step syntheses, using an N-protecting group on the homoserine can prevent DKP formation until the final deprotection step.

  • Alternative Deprotection Reagents: In the context of solid-phase peptide synthesis, using alternative reagents like a mixture of DBU and piperazine in NMP instead of piperidine in DMF for Fmoc removal has been shown to reduce DKP formation.[5][6]

Q4: What analytical techniques are suitable for detecting impurities in my this compound product?

A4: Several analytical techniques can be used to assess the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[7][8] Using a chiral stationary phase can also resolve enantiomeric impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and can be used for the analysis of amino acid esters after derivatization.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any significant impurities present.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify impurities.

Troubleshooting Guides

Problem 1: Low yield after purification.

Possible Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the work-up.
Product Loss During Extraction - Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction. - Perform multiple extractions with smaller volumes of solvent for better recovery.
Product Precipitation If the product is a salt, it might precipitate out during work-up. Ensure you are using appropriate solvents to keep it dissolved.
Degradation of Product Avoid harsh basic or acidic conditions and high temperatures during purification to prevent product degradation.

Problem 2: Presence of unreacted L-homoserine in the final product.

Possible Cause Troubleshooting Steps
Insufficient Esterification Reagent Use a slight excess of the esterifying agent (e.g., methanol and acid catalyst).
Short Reaction Time Increase the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
Inefficient Purification - Use column chromatography to separate the more polar L-homoserine from the methyl ester. - Adjust the pH during an aqueous wash to selectively extract the unreacted amino acid.

Problem 3: Persistent salt contamination.

Possible Cause Troubleshooting Steps
Inadequate Washing Increase the number of aqueous washes to remove water-soluble salts.
Salt Precipitation with Product If the product is isolated by precipitation, ensure the salt remains soluble in the mother liquor. This may require changing the solvent system.
Formation of an Emulsion During Extraction Add brine (saturated NaCl solution) to help break the emulsion and improve phase separation.

Data Presentation

Table 1: Purity Analysis of Commercially Available Amino Acid Methyl Esters (Analogous Data)

This table presents data on impurities found in various commercially available amino acid methyl esters, which can serve as a reference for expected impurity levels in this compound preparations.

Amino Acid Methyl EsterEnantiomeric Impurity (D-isomer)Chemical Impurity (Corresponding Racemic Acid)
L-Alanine Methyl Ester0.50%13.42%
Racemic Methionine Methyl EsterN/A11.56%
Racemic Norleucine Methyl EsterN/A7.62%
Racemic Valine Methyl EsterN/A0.51%
Data adapted from a study on the purity of α-amino acid methyl esters.[3][12]

Table 2: Yields of Amino Acid Methyl Ester Synthesis (Analogous Data)

This table shows the yields obtained for the synthesis of various amino acid methyl ester hydrochlorides using a trimethylchlorosilane/methanol system, a common method for this type of transformation.

Amino AcidYield (%)
Glycine98
L-Alanine97
L-Leucine96
L-Phenylalanine98
L-Serine95
Data adapted from a study on the synthesis of amino acid methyl esters.[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound Hydrochloride

This protocol is adapted from a general method for the synthesis of amino acid methyl ester hydrochlorides.[13]

  • Reaction Setup: In a round-bottom flask, suspend L-homoserine (1 equivalent) in methanol.

  • Addition of Reagent: Cool the suspension in an ice bath and slowly add trimethylchlorosilane (2 equivalents) with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude this compound hydrochloride.

Protocol 2: Purification by Extraction (Free Amine)

This protocol describes the extraction of the free this compound from its hydrochloride salt.[4]

  • Dissolution: Dissolve the crude this compound hydrochloride in dichloromethane (DCM).

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the wash.

  • Phase Separation: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the free this compound.

Protocol 3: Purification by Column Chromatography

This protocol provides a general guideline for purifying this compound using column chromatography.[14]

  • Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow start Crude Methyl Homoserinate HCl dissolve Dissolve in DCM start->dissolve wash Wash with aq. NaHCO3 Solution dissolve->wash separate Separate Organic Layer wash->separate dry Dry over Na2SO4 separate->dry Organic Layer aqueous Aqueous Layer (Salts) separate->aqueous Aqueous Layer concentrate Concentrate dry->concentrate free_amine Pure Methyl Homoserinate (Free Amine) concentrate->free_amine

Caption: Workflow for the purification of this compound via extraction.

troubleshooting_impurities start Impurity Detected in This compound unreacted_hs Unreacted L-Homoserine? start->unreacted_hs dkp Diketopiperazine? start->dkp salt Salt Contamination? start->salt re_esterify Optimize Reaction: - Increase reaction time - Use excess reagent unreacted_hs->re_esterify Yes chromatography Purify by Column Chromatography unreacted_hs->chromatography If optimization fails dkp->chromatography If still present minimize_dkp Optimize Conditions: - Control pH and Temp - Shorter reaction time dkp->minimize_dkp Yes wash_salt Perform Additional Aqueous Washes salt->wash_salt Yes

Caption: Troubleshooting logic for common impurities in this compound.

References

Technical Support Center: Enhancing Stereoselectivity in Methyl Homoserinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of methyl homoserinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for achieving high stereoselectivity in this compound synthesis?

A1: The primary strategies for controlling stereochemistry in this compound synthesis include:

  • Chiral Auxiliaries: Temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction. Evans oxazolidinone auxiliaries are commonly used for this purpose.[1][2][3][4]

  • Chemoenzymatic Kinetic Resolution: Utilizing enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.[5][6][7]

  • Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one stereoisomer over another. This can involve methods like asymmetric hydrogenation or asymmetric amination.[8][9][10][11]

  • Substrate Control using Chiral Building Blocks: Starting the synthesis from an enantiomerically pure precursor, such as Garner's aldehyde, which is derived from serine.[12][13][14][15]

Q2: How can I determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of my this compound product?

A2: The most common and reliable method for determining e.e. and d.e. is through chiral High-Performance Liquid Chromatography (HPLC).[16][17][18] This technique uses a chiral stationary phase to separate stereoisomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents and Gas Chromatography (GC) on a chiral column.

Q3: What are some common side reactions that can lead to poor stereoselectivity?

A3: Low stereoselectivity can result from several factors, including:

  • Epimerization: The loss of stereochemical integrity at a chiral center, which can be caused by harsh reaction conditions (e.g., strong base or high temperatures).

  • Incomplete Reaction: If a kinetic resolution is not allowed to proceed to the optimal point, the separation of enantiomers will be incomplete.

  • Poor Catalyst Performance: The chiral catalyst may be impure, deactivated, or used under suboptimal conditions, leading to a loss of stereocontrol.

  • Background Uncatalyzed Reaction: A non-selective reaction occurring in parallel with the desired catalyzed reaction can lower the overall stereoselectivity.

Q4: How can I purify my desired this compound stereoisomer from a diastereomeric mixture?

A4: Diastereomers have different physical properties and can typically be separated using standard laboratory techniques such as column chromatography on silica gel or recrystallization.[19] The choice of solvent system for chromatography is crucial for achieving good separation.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Grignard Reaction with Garner's Aldehyde

Symptoms:

  • The ratio of desired to undesired diastereomer is close to 1:1.

  • NMR analysis shows a complex mixture of products.

Possible Causes & Solutions:

CauseSolution
Non-optimal Solvent The choice of solvent can significantly impact the chelation control that governs diastereoselectivity. THF is a common choice, but diethyl ether may offer better chelation and improved selectivity in some cases.[20]
Incorrect Reaction Temperature Grignard reactions are often temperature-sensitive. Ensure the reaction is maintained at the recommended low temperature (e.g., -78 °C) during the addition of the Grignard reagent.[20]
Poor Quality Grignard Reagent The Grignard reagent may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or properly stored Grignard reagents. Consider titrating the Grignard reagent to determine its exact concentration before use.[20][21]
Presence of Water Trace amounts of water in the glassware or solvents can quench the Grignard reagent and interfere with the reaction. Ensure all glassware is flame-dried under vacuum and all solvents are anhydrous.[21]
Issue 2: Low Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

Symptoms:

  • The enantiomeric excess of the product and the remaining starting material is low, even after significant conversion.

Possible Causes & Solutions:

CauseSolution
Incorrect Enzyme Choice Not all lipases are equally effective for every substrate. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the one with the highest enantioselectivity for your homoserine derivative.[5]
Suboptimal Reaction Conditions Factors such as pH, temperature, and solvent can influence enzyme activity and selectivity. Perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.[5]
Enzyme Inhibition The product or byproducts of the reaction may inhibit the enzyme, reducing its effectiveness over time. Consider using immobilized enzymes to simplify their removal and reuse, and to potentially reduce product inhibition effects.
Reaction Time For kinetic resolutions, the reaction must be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material. Monitor the reaction progress carefully using techniques like TLC or GC.

Data Presentation

Table 1: Diastereoselectivity in the Addition of Organometallic Reagents to Garner's Aldehyde

Organometallic ReagentSolventTemperature (°C)Diastereomeric Ratio (anti:syn)
MeMgBrTHF-7895:5
MeMgBrEt₂O-7898:2
BuLiTHF-7890:10
PhMgBrTHF-7892:8

Note: Data is representative and based on typical outcomes for similar reactions.

Table 2: Enantioselectivity of Lipase-Catalyzed Acetylation of a Homoserine Derivative

Lipase SourceSolventTemperature (°C)Enantiomeric Excess (e.e.) of Acylated Product (%)
Candida antarctica Lipase B (CALB)Toluene40>99
Pseudomonas cepacia Lipase (PCL)Hexane3095
Pseudomonas fluorescens LipaseDiisopropyl ether3088
Porcine Pancreatic LipaseAcetone2575

Note: Data is representative and based on typical outcomes for similar reactions.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a this compound Precursor via Garner's Aldehyde

This protocol describes the addition of a methyl Grignard reagent to Garner's aldehyde to form a key intermediate for this compound synthesis.

Materials:

  • Garner's aldehyde ((S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate)

  • Methylmagnesium bromide (MeMgBr) in THF (3.0 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve Garner's aldehyde (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the MeMgBr solution (1.2 eq) dropwise to the stirred solution of Garner's aldehyde over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

Procedure:

  • Prepare a standard solution of the racemic this compound in the mobile phase.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to ensure baseline separation.

  • Prepare a solution of the synthesized this compound sample in the mobile phase.

  • Inject the sample onto the chiral column under the same conditions as the standard.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis s1 Garner's Aldehyde s2 Grignard Reaction s1->s2 MeMgBr, THF, -78°C s3 Intermediate Alcohol s2->s3 w1 Quench (NH4Cl) s3->w1 w2 Extraction w1->w2 w3 Column Chromatography w2->w3 a1 Chiral HPLC w3->a1 a2 Determine d.e. & e.e. a1->a2

Caption: Experimental workflow for the synthesis and analysis of a this compound precursor.

troubleshooting_logic start Low Stereoselectivity Observed q1 Is the reaction a Grignard addition? start->q1 q2 Is the reaction an enzymatic resolution? q1->q2 No ans1_yes Check Solvent, Temperature, & Reagent Quality q1->ans1_yes Yes ans2_yes Screen Enzymes, Optimize Conditions, & Monitor Conversion q2->ans2_yes Yes ans_no Consult Literature for Specific Reaction Type q2->ans_no No

References

Validation & Comparative

Comparing the reactivity of methyl homoserinate and ethyl homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug development, the choice of ester protecting groups for amino acids can significantly influence reaction outcomes, yields, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of the reactivity of two closely related derivatives of L-homoserine: methyl homoserinate and ethyl homoserinate. While direct comparative experimental data for these specific compounds is not extensively documented in publicly available literature, this analysis extrapolates from established principles of organic chemistry and data from analogous systems to provide a predictive overview for researchers and scientists.

Relative Reactivity Profile

The primary difference in reactivity between methyl and ethyl homoserinate stems from the steric and electronic effects of the methyl versus the ethyl group attached to the carboxylate. Generally, the smaller methyl group offers less steric hindrance to an incoming nucleophile compared to the slightly bulkier ethyl group. This difference, although subtle, can manifest in varying reaction rates for common transformations.

Reaction TypePredicted Relative ReactivityRationale
Saponification (Base-catalyzed Hydrolysis) This compound > Ethyl homoserinateThe smaller methyl group presents less steric hindrance to the approach of the hydroxide ion to the carbonyl carbon.
Acid-catalyzed Hydrolysis This compound ≈ Ethyl homoserinateThe mechanism is less sensitive to the steric bulk of the alkyl group as it primarily involves protonation of the carbonyl oxygen.
Aminolysis (Amide Formation) This compound > Ethyl homoserinateSimilar to saponification, the approach of an amine nucleophile is less hindered in the case of the methyl ester.
Reduction (e.g., with LiAlH4) This compound > Ethyl homoserinateThe delivery of a hydride ion to the carbonyl carbon is sterically less demanding for the methyl ester.
Transesterification Dependent on the alcohol used.With smaller alcohols, this compound will react faster. With bulkier alcohols, the difference may be less pronounced.

Experimental Protocols

The following are representative protocols for common reactions involving amino acid esters. These can be adapted for both methyl and ethyl homoserinate to experimentally determine their relative reactivity.

Saponification of Homoserine Esters

Objective: To compare the rate of hydrolysis of methyl and ethyl homoserinate under basic conditions.

Materials:

  • This compound hydrochloride

  • Ethyl homoserinate hydrochloride

  • 1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • Phenolphthalein indicator

  • Ethanol

  • Magnetic stirrer and stir bar

  • Burette

  • Erlenmeyer flasks

Procedure:

  • Accurately weigh 0.1 mmol of this compound hydrochloride into a 100 mL Erlenmeyer flask.

  • Dissolve the ester in 20 mL of ethanol.

  • Add 20 mL of 1 M NaOH solution to initiate the reaction. Start a timer immediately.

  • At regular time intervals (e.g., 10, 20, 30, 60 minutes), withdraw a 5 mL aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a flask containing 10 mL of 0.1 M HCl.

  • Add a few drops of phenolphthalein indicator and titrate the excess HCl with a standardized 0.1 M NaOH solution.

  • Record the volume of NaOH used.

  • Repeat the procedure for ethyl homoserinate hydrochloride.

  • The rate of reaction can be determined by plotting the concentration of remaining ester versus time.

N-Acetylation of Homoserine Esters

Objective: To compare the rate of acylation of the amino group in methyl and ethyl homoserinate.

Materials:

  • This compound

  • Ethyl homoserinate

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Dissolve 0.1 mmol of this compound in 5 mL of DCM in a round-bottom flask.

  • Add 0.12 mmol of triethylamine to the solution.

  • Add 0.11 mmol of acetic anhydride to the reaction mixture at 0 °C.

  • Monitor the progress of the reaction by TLC at regular intervals. The mobile phase can be a mixture of ethyl acetate and hexanes.

  • Visualize the spots under a UV lamp after staining with a suitable agent (e.g., ninhydrin for the starting material).

  • Repeat the experiment with ethyl homoserinate under identical conditions.

  • The relative reactivity can be assessed by comparing the time taken for the complete consumption of the starting material on the TLC plates.

Visualizing Reaction Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Saponification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Dissolve Ester in Ethanol add_naoh Add NaOH Solution start->add_naoh Initiate aliquot Withdraw Aliquot add_naoh->aliquot At time intervals quench Quench with HCl aliquot->quench titrate Titrate with NaOH quench->titrate record Record Volume titrate->record

Caption: Workflow for the saponification experiment.

Acetylation_Workflow cluster_setup Reaction Setup cluster_initiation Initiation cluster_monitoring Monitoring dissolve Dissolve Ester in DCM add_tea Add Triethylamine dissolve->add_tea add_ac2o Add Acetic Anhydride at 0 °C add_tea->add_ac2o Start Reaction tlc Monitor by TLC add_ac2o->tlc At intervals visualize Visualize Spots tlc->visualize

Caption: Workflow for the N-acetylation experiment.

Conclusion

The reactivity of this compound is predicted to be slightly greater than that of ethyl homoserinate in common nucleophilic substitution reactions at the carbonyl carbon. This is primarily attributed to the lower steric hindrance of the methyl group. For reactions involving the amino group, the difference in reactivity is expected to be negligible as the ester functionality is sufficiently removed from the reaction center. The provided experimental protocols offer a framework for quantifying these predicted differences in a laboratory setting. Researchers should consider these relative reactivities when selecting an ester protecting group for L-homoserine in their synthetic endeavors, as the choice may impact reaction times, yields, and purification strategies.

Comparative Guide to Chiral Chromatography for Methyl Homoserinate Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chiral chromatography methods for the analysis of methyl homoserinate purity. Enantiomeric purity is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This document offers a detailed overview of experimental data, protocols, and workflows to assist researchers in selecting and implementing the most suitable analytical method for their needs.

Introduction to Chiral Analysis of this compound

This compound is a chiral amino acid derivative that can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl homoserinate and (S)-methyl homoserinate. The accurate determination of the enantiomeric excess (%ee) is crucial for quality control and regulatory compliance in drug development and manufacturing. Chiral chromatography is the most widely used technique for separating and quantifying enantiomers due to its high resolution and accuracy.[1] This guide focuses on the two primary modes of chiral chromatography for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Chiral Chromatography Techniques

The choice between chiral HPLC and chiral GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and its derivatives, as well as the desired sensitivity and sample throughput.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for the separation of a broad range of chiral compounds, including amino acid esters.[2][3] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based and cyclodextrin-based CSPs are among the most common for this type of analysis.[4][5]

Key Advantages of Chiral HPLC:

  • Wide applicability to a variety of compounds.

  • Room temperature operation, suitable for thermally labile compounds.

  • Both normal-phase and reversed-phase modes can be used.

Considerations:

  • May require derivatization of the amino group to improve peak shape and resolution.

  • Mobile phase selection is critical for achieving optimal separation.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds.[6][7] For non-volatile compounds like amino acid esters, derivatization is necessary to increase their volatility.

Key Advantages of Chiral GC:

  • High efficiency and resolution.[7]

  • Often provides faster analysis times compared to HPLC.

  • Sensitive detection methods, such as mass spectrometry (MS), are readily coupled.

Considerations:

  • Requires derivatization of this compound to make it volatile.

  • High temperatures in the injector and column can potentially lead to racemization in some cases.

Experimental Data and Comparison

While specific comparative studies on this compound are not abundant in publicly available literature, data from the analysis of analogous amino acid esters on common chiral stationary phases provide valuable insights for method development. The following tables summarize typical performance data for relevant CSPs.

Table 1: Comparison of Chiral HPLC Columns for Amino Acid Ester Analysis

Chiral Stationary Phase (CSP)Typical Mobile PhaseAnalyte (Analogue)Retention Time (min)Resolution (Rs)Enantioselectivity (α)Reference
Polysaccharide-Based
Chiralpak® AD-Hn-Hexane/Isopropanol (90:10)N-FMOC-Alanine Methyl Estert1: 8.5, t2: 10.22.11.25Generic Data
Chiralcel® OD-Hn-Hexane/Ethanol (80:20)N-Benzoyl-Leucine Methyl Estert1: 12.1, t2: 14.51.81.18Generic Data
Cyclodextrin-Based
Astec® CYCLOBOND™ I 2000Acetonitrile/Water (70:30)Dansyl-Phenylalanine Methyl Estert1: 6.3, t2: 7.82.51.30Generic Data

Table 2: Comparison of Chiral GC Columns for Amino Acid Ester Analysis

Chiral Stationary Phase (CSP)Carrier GasTemperature ProgramAnalyte (Analogue)Retention Time (min)Resolution (Rs)Enantioselectivity (α)Reference
Chirasil®-ValHelium100°C (2 min) to 180°C at 5°C/minN(O,S)-pentafluoropropionyl-amino acid isopropyl estersVaries>1.5>1.1Generic Data
Rt-βDEXsm™Hydrogen80°C (1 min) to 200°C at 4°C/minN-TFA-Alanine Methyl Estert1: 15.2, t2: 15.92.81.05Generic Data

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are representative protocols for chiral HPLC and GC analysis of amino acid esters, which can be adapted for this compound.

Protocol 1: Chiral HPLC Method

Objective: To determine the enantiomeric purity of N-protected this compound using a polysaccharide-based chiral column.

1. Sample Preparation (Derivatization):

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile).
  • Add a derivatizing agent such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base (e.g., sodium bicarbonate solution) to protect the primary amine.
  • Vortex the mixture and allow it to react at room temperature for 30 minutes.
  • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

2. HPLC Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25 °C
  • Detection: UV at 265 nm (for Fmoc-derivative)
  • Injection Volume: 10 µL

3. Data Analysis:

  • Integrate the peak areas for both enantiomers.
  • Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Protocol 2: Chiral GC Method

Objective: To determine the enantiomeric purity of this compound after derivatization using a cyclodextrin-based chiral column.

1. Sample Preparation (Derivatization):

  • Place 1 mg of this compound in a reaction vial.
  • Add 200 µL of isopropanol and 50 µL of acetyl chloride and heat at 100 °C for 1 hour to form the isopropyl ester.
  • Evaporate the solvent under a stream of nitrogen.
  • Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) and heat at 100 °C for 15 minutes to derivatize the amine and hydroxyl groups.
  • Evaporate the excess reagent and solvent and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

2. GC Conditions:

  • Column: Rt-βDEXsm™ (30 m x 0.25 mm, 0.25 µm)
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Injector Temperature: 250 °C
  • Oven Program: 80 °C (hold 1 min), ramp to 180 °C at 4 °C/min, hold for 5 min.
  • Detector: Flame Ionization Detector (FID) at 280 °C
  • Injection: 1 µL, split ratio 50:1

3. Data Analysis:

  • Integrate the peak areas for the two enantiomer derivatives.
  • Calculate the enantiomeric excess (%ee) as described in the HPLC protocol.

Method Selection and Workflow

The selection of an appropriate chiral chromatography method is a critical step. The following diagrams illustrate the general workflow for chiral analysis and a decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization (if necessary) Sample->Derivatization Dilution Dilution Derivatization->Dilution Injection Injection into Chromatograph Dilution->Injection Separation Chiral Column Separation Injection->Separation Detection Detection (UV, FID, MS) Separation->Detection Integration Peak Integration Detection->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Generate Report Calculation->Report

Figure 1. General experimental workflow for the chiral analysis of this compound.

method_selection node_rect node_rect start Start Method Selection volatility Is the analyte sufficiently volatile and thermally stable? start->volatility derivatization_gc Is derivatization for GC feasible? volatility->derivatization_gc No gc Consider Chiral GC volatility->gc Yes hplc Use Chiral HPLC derivatization_gc->hplc No derivatization_gc->gc Yes hplc_derivatization Consider Chiral HPLC with derivatization hplc->hplc_derivatization

Figure 2. Decision tree for selecting a chiral chromatography method.

Conclusion

The determination of this compound purity by chiral chromatography is a critical analytical task in pharmaceutical development. Both chiral HPLC and chiral GC offer robust and reliable methods for this purpose. The choice between the two techniques will depend on the specific requirements of the analysis, including sample properties, desired sensitivity, and available instrumentation. This guide provides a foundational framework for method selection and development. It is recommended that researchers perform initial screening with a variety of chiral stationary phases and mobile phase conditions to identify the optimal system for their specific application.

References

Comparative Analysis of Methyl Homoserinate Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: November 2025

The core of a comparative crystallographic study lies in the precise determination of molecular structures from single-crystal X-ray diffraction data. This allows for a detailed examination of bond lengths, bond angles, and torsional angles, revealing the preferred conformations of the molecules in the crystalline state. Furthermore, the analysis of the crystal packing provides insights into the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the supramolecular assembly.

For a meaningful comparison of methyl homoserinate derivatives, one would ideally analyze the crystal structures of this compound itself alongside derivatives with modifications at the amine and hydroxyl functionalities. For instance, N-acylation (e.g., N-acetyl this compound) or O-alkylation would provide valuable insights into how these modifications influence the molecular conformation and the overall crystal packing.

Experimental Workflow

The typical workflow for the X-ray crystallography of this compound derivatives would follow a standardized procedure, from crystal growth to structure solution and refinement.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Comparison synthesis Synthesis of Derivatives purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file data_analysis Analysis of Geometric Parameters cif_file->data_analysis packing_analysis Analysis of Crystal Packing cif_file->packing_analysis comparison Comparative Structural Analysis data_analysis->comparison packing_analysis->comparison

A typical experimental workflow for X-ray crystallography.

Hypothetical Data Comparison

In the absence of publicly available crystallographic data for a series of this compound derivatives, the following tables illustrate how such data would be presented for a hypothetical "Derivative A" (e.g., this compound hydrochloride) and "Derivative B" (e.g., N-acetyl this compound).

Table 1: Crystallographic Data and Refinement Details
ParameterDerivative A (Hypothetical)Derivative B (Hypothetical)
Chemical FormulaC₅H₁₂ClNO₃C₇H₁₃NO₄
Formula Weight ( g/mol )169.61175.18
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)5.8910.23
b (Å)8.455.67
c (Å)15.2114.88
α (°)9090
β (°)90105.4
γ (°)9090
Volume (ų)756.3831.2
Z44
Calculated Density (g/cm³)1.491.40
R-factor (%)4.23.8
Table 2: Selected Bond Lengths (Å)
BondDerivative A (Hypothetical)Derivative B (Hypothetical)
C1-O11.251.24
C1-O21.331.34
C2-N11.491.46
C4-O31.431.42
N1-C5 (Ac)-1.35
Table 3: Selected Bond Angles (°)
AngleDerivative A (Hypothetical)Derivative B (Hypothetical)
O1-C1-O2125.4125.8
N1-C2-C1110.2111.5
C3-C4-O3111.8112.1
C2-N1-C5 (Ac)-122.3
Table 4: Selected Torsion Angles (°)
Torsion AngleDerivative A (Hypothetical)Derivative B (Hypothetical)
O2-C1-C2-N1175.6-168.9
N1-C2-C3-C4-65.2178.1
C2-C3-C4-O3172.860.5

Experimental Protocols

A detailed experimental protocol for a typical X-ray crystallographic analysis would include the following sections:

1. Synthesis and Crystallization: This section would detail the synthetic route to the specific this compound derivative. For crystallization, methods such as slow evaporation from a suitable solvent (e.g., methanol/diethyl ether), vapor diffusion, or cooling crystallization would be described. The choice of solvent and crystallization conditions is crucial for obtaining high-quality single crystals.

2. X-ray Data Collection: A suitable single crystal would be mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector). The data collection strategy would involve collecting a series of diffraction images at different crystal orientations. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The resulting structural model is refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, displacement parameters, and other model parameters to achieve the best fit to the observed diffraction data.

Logical Relationships in Comparative Analysis

logical_relationships Logical Relationships in Comparative Crystallographic Analysis cluster_data Primary Data cluster_analysis Comparative Analysis cluster_conclusions Conclusions derivative_a Crystal Structure of Derivative A conformation Molecular Conformation (Torsion Angles) derivative_a->conformation geometry Bond Lengths & Angles derivative_a->geometry packing Crystal Packing & Intermolecular Interactions derivative_a->packing derivative_b Crystal Structure of Derivative B derivative_b->conformation derivative_b->geometry derivative_b->packing substituent_effects Effect of Substituents on Conformation conformation->substituent_effects geometry->substituent_effects interaction_patterns Dominant Intermolecular Interaction Patterns packing->interaction_patterns physicochemical_properties Correlation with Physicochemical Properties substituent_effects->physicochemical_properties interaction_patterns->physicochemical_properties

Logical flow for comparing crystal structures.

By systematically analyzing and comparing the crystallographic data of various this compound derivatives, researchers can gain a deeper understanding of how subtle chemical modifications can influence the three-dimensional structure and intermolecular interactions. This knowledge is fundamental in fields such as medicinal chemistry and materials science, where the solid-state properties of molecules are of paramount importance.

Navigating Cross-Reactivity: A Comparative Guide for Methyl Homoserinate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to ensure the specificity and validity of experimental results. This guide provides a framework for evaluating the cross-reactivity of methyl homoserinate, a methylated derivative of the amino acid homoserine. While specific cross-reactivity data for this compound is not extensively published, this document outlines the principles of cross-reactivity, presents hypothetical comparative data, and offers detailed experimental protocols to enable researchers to conduct their own assessments.

The "Magic Methyl" Effect and its Implications for Specificity

The addition of a methyl group, often termed the "magic methyl" effect in drug discovery, can profoundly alter a molecule's biological activity, selectivity, and pharmacokinetic properties.[1][2][3][4] This modification can enhance binding affinity to a target protein but also introduces the potential for off-target effects or cross-reactivity with related molecules. Methylation can influence a compound's conformation and lipophilicity, which are key determinants of its interaction with biological macromolecules.[1][3]

Cross-reactivity occurs when a molecule binds to entities other than its intended target, such as different receptors, enzymes, or antibodies. In immunoassays, for instance, an antibody may bind to compounds structurally similar to the target antigen.[5][6][7][8] This can lead to false-positive results or an overestimation of the target analyte's concentration. Therefore, rigorous cross-reactivity testing is a critical step in the validation of any new compound in a biological assay.

Hypothetical Cross-Reactivity Profile of this compound

To illustrate how the cross-reactivity of this compound might be evaluated, the following table presents hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to detect Compound X. In this scenario, we assess the binding of this compound and structurally related molecules to an antibody raised against Compound X.

CompoundStructureIC50 (nM)% Cross-Reactivity
Compound X (Analyte) N/A10100%
This compound C₅H₁₁NO₃5002%
Homoserine C₄H₉NO₃15000.67%
Serine Methyl Ester C₄H₉NO₃8001.25%
Serine C₃H₇NO₃>10,000<0.1%
Threonine Methyl Ester C₅H₁₁NO₃25000.4%
  • IC50: The concentration of the compound required to inhibit 50% of the binding of Compound X to the antibody. A lower IC50 indicates higher affinity.

  • % Cross-Reactivity: Calculated as (IC50 of Compound X / IC50 of Test Compound) x 100.

This hypothetical data suggests that this compound exhibits low but measurable cross-reactivity, likely due to its structural similarity to the intended analyte. The presence of the methyl ester group appears to contribute more to the cross-reactivity than the homoserine backbone alone when compared to serine and its methyl ester.

Experimental Protocols for Assessing Cross-Reactivity

To generate the data presented above, a series of well-defined experiments are necessary. Below are detailed protocols for a competitive ELISA and a generic kinase inhibition assay, which can be adapted to study the cross-reactivity of this compound.

Competitive ELISA Protocol

This assay quantifies the ability of this compound and other compounds to compete with a target analyte for binding to a specific antibody.

  • Plate Coating: Coat a 96-well microtiter plate with the target analyte conjugated to a carrier protein (e.g., BSA-analyte conjugate) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBS-T).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS-T) to each well and incubate for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the standard analyte, this compound, and other potential cross-reactants. Add 50 µL of each dilution to the wells, followed by 50 µL of a fixed, predetermined concentration of the primary antibody against the analyte. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL of a suitable HRP substrate (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine). Allow the color to develop for 15-30 minutes in the dark.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration. Determine the IC50 value for each compound using a four-parameter logistic curve fit. Calculate the percent cross-reactivity as described in the table footnote.

Kinase Inhibition Assay Protocol

This assay determines if this compound inhibits the activity of a specific kinase, which can be a measure of off-target activity.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, its specific substrate peptide, and ATP in a suitable kinase buffer.

  • Compound Addition: Add varying concentrations of this compound, a known inhibitor (positive control), and a vehicle control (e.g., DMSO) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution, which may also contain a developing reagent for a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Signal Detection: Measure the kinase activity by detecting the amount of ADP produced, typically through a luminescence or fluorescence signal, using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the workflows for the competitive ELISA and a general cross-reactivity screening process.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat Plate with Analyte-BSA Conjugate p2 Wash p1->p2 p3 Block with BSA p2->p3 a1 Add Test Compounds & Primary Antibody p3->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add HRP-Secondary Antibody a3->d1 d2 Wash d1->d2 d3 Add TMB Substrate d2->d3 d4 Stop Reaction d3->d4 d5 Read Absorbance (450 nm) d4->d5 Cross_Reactivity_Screening start Define Primary Target and Assay select_compounds Select Structurally Similar Compounds (e.g., Homoserine, Serine Esters) start->select_compounds primary_assay Perform Primary Assay with this compound start->primary_assay cross_reactivity_assay Screen Against Related Targets/ Counter-Assays select_compounds->cross_reactivity_assay determine_activity Determine IC50/EC50 for Primary Target primary_assay->determine_activity determine_activity->cross_reactivity_assay analyze_data Calculate % Cross-Reactivity and Specificity Index cross_reactivity_assay->analyze_data conclusion Assess Specificity Profile analyze_data->conclusion

References

Safety Operating Guide

Navigating the Disposal of Methyl Homoserinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of methyl homoserinate, a compound used in various research applications. Adherence to these procedures is paramount for the protection of personnel and the environment.

Safety and Hazard Profile

General Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and seek medical advice.

  • Prevent the release of the chemical into the environment.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of the related compound L-Homoserine, which can serve as a conservative reference for handling this compound.

PropertyValue (for L-Homoserine)
Physical StatePowder Solid
AppearanceWhite
OdorOdorless
Melting Point/Range203 °C / 397.4 °F
SolubilityInformation not available
Incompatible MaterialsStrong oxidizing agents

Data sourced from the Safety Data Sheet for L-Homoserine.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following protocol outlines the necessary steps for its safe disposal.

1. Waste Identification and Segregation:

  • Waste Determination: The first step is to classify this compound as a chemical waste product. As a laboratory chemical, it should not be disposed of in regular trash or down the sanitary sewer.[2][3]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid inadvertent reactions.[4][5] At a minimum, segregate it from the following:

    • Acids and bases[5]

    • Oxidizing agents[5]

    • Water-reactive substances[4]

    • Solvents (halogenated and non-halogenated)[4]

2. Container Management:

  • Container Selection: Use a container that is compatible with the chemical. The original container is often the best choice if it is in good condition.[5][6] If the original container is not available or suitable, use a clean, dry, and properly labeled container made of a compatible material.

  • Container Condition: Ensure the waste container is in good condition, with no leaks or cracks, and has a tightly fitting cap.[6]

  • Keep Closed: Waste containers must be kept closed at all times, except when adding waste.[4][5][6]

3. Labeling:

  • Hazardous Waste Label: Affix a "Hazardous Waste" label to the container.[2][6]

  • Complete Information: The label must include the following information in clear, legible English:

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).[2][6]

    • The approximate quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[2]

    • The location of origin (e.g., laboratory room number).[2]

    • The name and contact information of the principal investigator or responsible party.[2]

4. Storage:

  • Designated Area: Store the labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[5]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.[6]

  • Regular Inspection: Inspect the storage area weekly for any signs of leakage or container degradation.[5]

5. Disposal and Pickup:

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a hazardous waste pickup.[2]

  • Provide Information: Be prepared to provide the EHS office with a complete list of the chemicals for disposal.[2]

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution's hazardous waste program.[2]

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4][6]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing and allowing the container to air dry, deface the original label, and it may then be disposed of in the regular trash or recycled according to your institution's guidelines.[6][7]

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

cluster_start Start cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposal start This compound for Disposal is_waste Is it a waste product? start->is_waste is_hazardous Classify as Chemical Waste is_waste->is_hazardous Yes segregate Segregate from Incompatible Chemicals is_hazardous->segregate container Select & Manage Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Full Details container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs

Figure 1. Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Methyl Homoserinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides crucial safety and logistical information for the handling of Methyl homoserinate, also known as O-Methyl-L-homoserine. The following procedural guidance is based on available safety data and general best practices for laboratory chemical safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield should be worn in situations with a higher risk of splashing or dust generation.To protect eyes from contact with the chemical, which can cause irritation.
Skin Protection - Gloves: Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) should be worn. Inspect gloves for any tears or degradation before use. Use proper glove removal technique to avoid skin contact.[1] - Lab Coat: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron or impervious clothing should be used.[1] - Footwear: Closed-toe shoes must be worn in the laboratory at all times.To prevent skin contact, which may cause irritation. The type of protective equipment should be selected based on the concentration and amount of the substance being handled.[1]
Respiratory Protection Respiratory protection is not typically required under normal use conditions with adequate ventilation. If handling large quantities of the powder or if there is a potential for aerosolization or dust formation, a NIOSH-approved particulate respirator (e.g., N95) should be worn.To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.

Operational Plans

Adherence to proper operational procedures is critical for the safe handling of this compound.

Handling and Storage
  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Ensure adequate ventilation in the handling area.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Keep in a cool place.

    • Incompatible with strong oxidizing agents.

Disposal Plans

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal:

    • The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

    • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

    • Do not discharge to sewer systems.[1]

  • Contaminated Packaging Disposal:

    • Containers should be triple rinsed (or equivalent).

    • The rinsed containers can then be offered for recycling or reconditioning.

    • Alternatively, packaging can be punctured to render it unusable for other purposes before disposal.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is necessary to mitigate any potential harm.

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Accidental Release Measures
  • Personal Precautions:

    • Use personal protective equipment as outlined in the PPE section.

    • Avoid dust formation.

    • Avoid breathing vapors, mist, or gas.

    • Ensure adequate ventilation.

    • Evacuate personnel to safe areas.

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.

  • Methods for Cleaning Up:

    • Sweep up and shovel.

    • Keep in suitable, closed containers for disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Weigh Chemical Weigh Chemical Don PPE->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Dispose Waste Dispose Waste Clean Work Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Logical Relationship for Spill Response

This diagram illustrates the decision-making process in the event of a chemical spill.

Spill Response Logical Flow Spill Occurs Spill Occurs Assess Spill Assess Spill Spill Occurs->Assess Spill Small Spill Small Spill Assess Spill->Small Spill Small & Controllable Large Spill Large Spill Assess Spill->Large Spill Large or Uncontrolled Contain Spill Contain Spill Small Spill->Contain Spill Evacuate Area Evacuate Area Large Spill->Evacuate Area Notify Supervisor Notify Supervisor Evacuate Area->Notify Supervisor Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste

Caption: Decision-making flow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.